molecular formula C7H4ClF2NO B1613283 4-Chloro-2,6-difluorobenzamide CAS No. 886500-36-3

4-Chloro-2,6-difluorobenzamide

Cat. No.: B1613283
CAS No.: 886500-36-3
M. Wt: 191.56 g/mol
InChI Key: WYCJKDFBALNGMP-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzamide ( 886500-36-3) is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 g/mol . It is recommended for storage in a sealed container under dry, room temperature conditions . This compound is part of the 2,6-difluorobenzamide family, which serves as a critical synthetic intermediate in chemical research, particularly in the development of benzoylphenylurea (BPU) compounds . Benzoylphenylureas are a well-studied class of molecules known primarily for their role as chitin synthesis inhibitors, which gives them potent insecticidal activity . Research into 2,6-difluorobenzamide derivatives has also extended into the antibacterial field, with some derivatives being investigated for their ability to inhibit the bacterial cell division protein FtsZ . As a building block, 4-Chloro-2,6-difluorobenzamide provides researchers with a versatile scaffold for the design and synthesis of novel compounds for various biological activity evaluations. Attention: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCJKDFBALNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625986
Record name 4-Chloro-2,6-difluorobenzamide
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Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-36-3
Record name 4-Chloro-2,6-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-difluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2,6-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 886500-36-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorobenzamide is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a dichlorinated and fluorinated phenyl ring attached to an amide group, makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Chloro-2,6-difluorobenzamide, with a particular focus on its emerging role in the development of innovative antibacterial agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 4-Chloro-2,6-difluorobenzamide is essential for its effective utilization in synthetic and analytical applications.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 886500-36-3[1]
Molecular Formula C₇H₄ClF₂NO[2]
Molecular Weight 191.56 g/mol [2]
Appearance Solid[1]
Purity Typically ≥97%[1]
Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.30m2HAromatic CH
~ 6.0 - 7.0br s2H-NH₂
Chemical Shift (δ) ppmAssignment
~ 164C=O (Amide)
~ 160 (dd, ¹JCF ≈ 250 Hz)C-F
~ 135 (t, ³JCF ≈ 10 Hz)C-Cl
~ 112 (dd, ²JCF ≈ 20 Hz)C-H

The IR spectrum of 4-Chloro-2,6-difluorobenzamide is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretch (amide)
~ 1680C=O stretch (amide)
1600-1450C=C stretch (aromatic)
1200-1000C-F stretch
800-600C-Cl stretch

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 191, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately 33% of the M⁺ peak intensity).

Synthesis of 4-Chloro-2,6-difluorobenzamide

The most plausible and efficient synthetic route to 4-Chloro-2,6-difluorobenzamide is through the hydrolysis of its corresponding nitrile precursor, 4-chloro-2,6-difluorobenzonitrile. This method is widely employed for the synthesis of related benzamides.[4][5]

Synthetic Workflow Diagram

G cluster_0 Synthesis of 4-Chloro-2,6-difluorobenzamide 4-Chloro-2,6-difluorobenzonitrile 4-Chloro-2,6-difluorobenzonitrile 4-Chloro-2,6-difluorobenzamide 4-Chloro-2,6-difluorobenzamide 4-Chloro-2,6-difluorobenzonitrile->4-Chloro-2,6-difluorobenzamide Hydrolysis (e.g., H₂O, high temp/pressure or acid/base catalysis) G cluster_1 Mechanism of FtsZ Inhibition FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Z-ring formation) FtsZ_monomers->FtsZ_polymers Polymerization Cell_division Bacterial Cell Division FtsZ_polymers->Cell_division Inhibitor 4-Chloro-2,6-difluorobenzamide Derivative Inhibitor->FtsZ_polymers Inhibition

Caption: Simplified diagram of FtsZ inhibition.

The 4-chloro-2,6-difluorobenzamide core can be chemically modified to synthesize a library of compounds for screening as FtsZ inhibitors. The chlorine atom at the 4-position provides a handle for further functionalization, potentially leading to derivatives with improved potency and selectivity against various bacterial strains, including multidrug-resistant pathogens.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-Chloro-2,6-difluorobenzamide.

Table 5: GHS Hazard Information
Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-Chloro-2,6-difluorobenzamide is a valuable and versatile building block with significant potential in medicinal chemistry. Its synthesis, primarily through the hydrolysis of the corresponding nitrile, is achievable through established chemical procedures. The core structure of this compound is particularly relevant for the development of novel FtsZ inhibitors, a promising avenue for combating antibiotic resistance. This technical guide provides a foundational understanding of 4-Chloro-2,6-difluorobenzamide, empowering researchers and drug development professionals to explore its full potential in their scientific endeavors.

References

  • [Information on rel
  • [Information on rel
  • [Information on rel
  • [Information on rel
  • [Information on rel
  • [Information on rel
  • [Information on rel
  • [General inform
  • CN1861575A - Process of preparing 2, 6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. Google Patents.

Sources

An In-Depth Technical Guide to 4-Chloro-2,6-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-Chloro-2,6-difluorobenzamide is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amide group and a chlorine atom para, imparts specific physicochemical properties that make it a valuable scaffold and building block in modern medicinal chemistry. The strategic placement of these halogens can enhance metabolic stability, modulate acidity, and provide vectors for molecular interactions such as halogen bonding.[1][2] This guide provides a comprehensive overview of the core chemical properties, a robust synthetic protocol, detailed spectroscopic characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A foundational understanding of 4-Chloro-2,6-difluorobenzamide's properties is crucial for its effective application in research and development. While some experimental data for this specific molecule is not widely published, reliable predictions can be made based on established chemical principles and data from structurally analogous compounds.[3][4]

Chemical Structure and Core Data

The molecular structure of 4-Chloro-2,6-difluorobenzamide is presented below, followed by a table summarizing its key physicochemical data.

Caption: Chemical Structure of 4-Chloro-2,6-difluorobenzamide.

Table 1: Physicochemical Properties of 4-Chloro-2,6-difluorobenzamide

PropertyValueReference / Source
CAS Number 886500-36-3[5]
Molecular Formula C₇H₄ClF₂NODerived from Structure
Molecular Weight 191.56 g/mol Derived from Formula
Appearance White to off-white solid/powder.Typical for benzamides[6]
Melting Point Data not available. Expected to be higher than 2,6-difluorobenzamide (144-148 °C) due to the heavier chlorine atom and potential for altered crystal packing.[6][7]
Solubility Expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO; sparingly soluble or insoluble in water.[8]
pKa (Amide Proton) Estimated ~17 (in DMSO), similar to other primary benzamides.General Chemical Principle

Synthesis and Purification

The most direct and reliable synthesis of 4-Chloro-2,6-difluorobenzamide involves the amidation of the corresponding acyl chloride. This method is high-yielding and utilizes readily available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule at the amide C-N bond points to 4-chloro-2,6-difluorobenzoic acid as a key precursor. The benzoic acid can be converted to a more reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with an ammonia source.

Experimental Protocol: Synthesis via Acyl Chloride

This two-step protocol provides a field-proven method for synthesizing 4-Chloro-2,6-difluorobenzamide from its corresponding benzoic acid.

Step 1: Synthesis of 4-Chloro-2,6-difluorobenzoyl chloride

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2,6-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (3.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq).

    • Causality Insight: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-2,6-difluorobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Amidation to form 4-Chloro-2,6-difluorobenzamide

  • Reaction Setup: Dissolve the crude 4-chloro-2,6-difluorobenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0 °C).

  • Reagent Addition: Slowly add a solution of concentrated ammonium hydroxide (NH₄OH) (2.5 - 3.0 eq) dropwise to the cooled acyl chloride solution with vigorous stirring.

    • Causality Insight: The reaction is highly exothermic; slow addition at 0 °C is critical to control the reaction rate and prevent side reactions. An excess of ammonia is used both as the nucleophile and as a base to neutralize the HCl byproduct, driving the equilibrium towards the amide product.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • If DCM was used, wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • If THF was used, much of the product may precipitate. The solid can be collected by filtration. The filtrate can be extracted with ethyl acetate to recover any dissolved product.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-Chloro-2,6-difluorobenzamide as a white solid.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Start 4-Chloro-2,6-difluorobenzoic Acid Reagents1 SOCl₂, cat. DMF Reaction1 Reflux (80 °C, 2-3h) Reagents1->Reaction1 Workup1 Rotary Evaporation Reaction1->Workup1 Intermediate Crude 4-Chloro-2,6- difluorobenzoyl chloride Workup1->Intermediate Reaction2 Stir (0 °C to RT, 1-2h) Intermediate->Reaction2 Reagents2 Conc. NH₄OH (aq) Reagents2->Reaction2 Workup2 Extraction / Filtration Reaction2->Workup2 Purification Recrystallization Workup2->Purification FinalProduct Pure 4-Chloro-2,6- difluorobenzamide Purification->FinalProduct

Caption: Synthetic workflow for 4-Chloro-2,6-difluorobenzamide.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the substituents on a benzamide core.

Table 2: Predicted NMR and MS Data for 4-Chloro-2,6-difluorobenzamide

TechniqueParameterPredicted Value and Interpretation
¹H NMR Chemical Shift (δ)~7.1-7.3 ppm: Aromatic protons (2H), appearing as a doublet or triplet due to coupling with the adjacent fluorine atoms. ~7.5-8.0 ppm: Amide protons (-NH₂), broad singlet, exchangeable with D₂O. The exact shift is concentration and solvent-dependent.[9][10]
¹³C NMR Chemical Shift (δ)~160-165 ppm (dd): Carbonyl carbon (C=O). ~158-162 ppm (dd, ¹JCF ≈ 250 Hz): C2 and C6, the carbons directly bonded to fluorine, will show a large one-bond coupling constant. ~110-140 ppm: C1, C3, C4, C5 aromatic carbons. The signals for C3 and C5 will be equivalent. Carbon-fluorine coupling (²JCF, ³JCF) will be observable.[11][12]
¹⁹F NMR Chemical Shift (δ)A single resonance is expected as the two fluorine atoms are chemically equivalent. The shift would likely fall in the typical range for aryl fluorides.
Mass Spec. (EI) m/z191/193 (M⁺): Molecular ion peak showing a characteristic ~3:1 intensity ratio due to the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). 175/177: Loss of NH₂. 141: Loss of C(O)NH₂.[13]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3400-3100 N-H StretchTwo bands (asymmetric and symmetric stretching) characteristic of a primary amide.
~1680-1650 C=O Stretch (Amide I)Strong absorption, typical for an aromatic amide carbonyl.
~1620-1580 N-H Bend (Amide II)Medium to strong absorption.
~1300-1100 C-F StretchStrong, characteristic absorption for aryl-fluorine bonds.
~800-600 C-Cl StretchMedium to strong absorption.

Applications in Medicinal Chemistry and Drug Development

The 4-chloro-2,6-difluorobenzamide scaffold is a privileged motif in modern drug discovery. The specific arrangement of its halogen substituents provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.[14][15]

  • Metabolic Blocking: The fluorine atoms at the 2- and 6-positions can sterically and electronically shield the amide bond from enzymatic hydrolysis, potentially increasing the metabolic stability and in vivo half-life of drug candidates.[1]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms and the chlorine atom influence the molecule's lipophilicity and pKa. This allows for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and solubility.[2]

  • Bioisosteric Replacement: The 2,6-difluoro-substituted phenyl ring is often used as a bioisostere for other chemical groups to improve potency and selectivity.

  • Scaffold for Bioactive Molecules: The parent 2,6-difluorobenzamide structure is a key component in various bioactive compounds, including insecticides and antibacterial agents that target the FtsZ protein.[6][16] The addition of the 4-chloro substituent offers an additional vector for modification or for engaging in specific binding interactions within a target protein.

Caption: Relationship between structure, properties, and applications.

Safety and Handling

4-Chloro-2,6-difluorobenzamide should be handled in accordance with standard laboratory safety procedures. Based on data for analogous compounds like 2,6-difluorobenzamide, it is classified as an irritant.[4][17]

  • Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

4-Chloro-2,6-difluorobenzamide is a highly functionalized building block with significant potential in drug discovery and development. Its distinct physicochemical properties, conferred by the specific halogenation pattern, make it an attractive starting point for the synthesis of novel therapeutic agents with optimized metabolic stability and biological activity. The synthetic and analytical protocols detailed in this guide provide researchers with the necessary foundation to confidently incorporate this valuable intermediate into their research programs.

References

  • Supporting Information for [source article]. (n.d.). Retrieved February 10, 2026, from a relevant chemical journal source.
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  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 10, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 2,6-Difluorobenzamide CAS 18063-03-1. Retrieved February 10, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 10, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 10, 2026, from [Link]

  • MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 10, 2026, from [Link]

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  • Supporting Information for [source article]. (n.d.). Retrieved February 10, 2026, from a relevant chemical journal source.
  • European Patent Office. (1988, January 13). Process for the preparation of difluorobenzamide. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzamide. Retrieved February 10, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). N-[[[4-[[[(E)-[(4-Chlorophenyl)cyclopropylmethylene]amino]oxy]methyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide. Retrieved February 10, 2026, from [Link]

  • NIST. (n.d.). 2,6-Difluorobenzamide. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • PubMed. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved February 10, 2026, from [Link]

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  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. (n.d.). Retrieved February 10, 2026, from a relevant chemical journal source.

Sources

Technical Guide: Synthesis of 4-Chloro-2,6-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the synthesis of 4-Chloro-2,6-difluorobenzamide, structured for researchers and process chemists.

CAS: 886500-36-3 (Amide) | Molecular Formula: C₇H₄ClF₂NO

Executive Summary & Retrosynthetic Analysis

4-Chloro-2,6-difluorobenzamide is a critical halogenated building block, primarily utilized in the synthesis of benzoylurea insecticides (e.g., analogs of Diflubenzuron) and as a scaffold in medicinal chemistry for FtsZ inhibitors.

The synthesis of this molecule presents a regiochemical challenge: introducing the chlorine atom at the para position relative to the carbonyl group while maintaining the ortho,ortho difluoro substitution. Direct electrophilic chlorination of 2,6-difluorobenzamide is non-viable because the amide group (meta-directing) and fluorine atoms (ortho/para-directing) cooperatively direct electrophiles to the meta position (C3), not the para position (C4).

Therefore, this guide details two authoritative pathways that bypass this limitation:

  • The Directed Lithiation Route (Regioselective): Utilizes the "acidifying effect" of flanking fluorine atoms to install the carboxylate group at C4 of 1-chloro-3,5-difluorobenzene.

  • The Nitrile Hydrolysis Route (Scalable): Proceeds via the Sandmeyer reaction from 4-chloro-2,6-difluoroaniline, followed by controlled hydrolysis.

Pathway A: The Directed Lithiation Route (High Precision)

Best for: Laboratory scale, high purity requirements, and isotopic labeling.

Mechanistic Logic

This route exploits the extreme acidity of the aryl proton located between two fluorine atoms. In 1-chloro-3,5-difluorobenzene, the proton at position 4 is flanked by two highly electronegative fluorine atoms. The inductive withdrawal ($ -I $ effect) of the fluorines significantly lowers the pKa of this proton (approx. pKa ~26-28) compared to the protons at positions 2 and 6 (flanked by one F and one Cl).

Treatment with a sterically hindered base (LDA) at low temperatures results in exclusive deprotonation at C4, generating a stable lithio-species that can be trapped with CO₂.

Experimental Protocol
Step 1: Lithiation and Carboxylation[1][2]
  • Precursor: 1-Chloro-3,5-difluorobenzene [CAS: 1435-43-4]

  • Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), Dry Ice (CO₂).

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 500 mL three-necked flask under Argon atmosphere. Charge with 1-chloro-3,5-difluorobenzene (10.0 g, 67.3 mmol) and anhydrous THF (150 mL).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LDA (2.0 M in THF/heptane, 37 mL, 1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling.

  • Equilibration: Stir at -78°C for 1 hour. The solution will turn a pale yellow/orange, indicating the formation of 4-chloro-2,6-difluorophenyllithium.

  • Quench: Bubble excess anhydrous CO₂ gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.

  • Workup: Allow to warm to room temperature. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Product: 4-Chloro-2,6-difluorobenzoic acid [CAS: 196194-58-8]. Yield: ~85-90%.

Step 2: Acid Chloride Formation & Amidation
  • Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH).

Protocol:

  • Reflux the crude acid (10.0 g) in neat Thionyl Chloride (30 mL) with a drop of DMF (catalyst) for 3 hours until gas evolution ceases.

  • Remove excess SOCl₂ under vacuum to yield 4-chloro-2,6-difluorobenzoyl chloride [CAS: 272104-45-7].

  • Dissolve the residue in dry Dichloromethane (DCM, 50 mL).

  • Cool to 0°C and add dropwise to a stirred solution of concentrated aqueous Ammonia (28%, 50 mL).

  • Stir for 1 hour. The product precipitates as a white solid. Filter, wash with water, and dry.

Pathway Visualization

LithiationRoute Start 1-Chloro-3,5-difluorobenzene Lithio Intermediate: 4-Lithio-1-chloro-3,5-difluorobenzene Start->Lithio LDA, THF, -78°C (Regioselective Deprotonation) Acid 4-Chloro-2,6-difluorobenzoic Acid (CAS: 196194-58-8) Lithio->Acid CO2 (Quench) HCl Workup Chloride Acid Chloride (CAS: 272104-45-7) Acid->Chloride SOCl2, DMF (cat) Reflux Product TARGET: 4-Chloro-2,6-difluorobenzamide Chloride->Product NH4OH (aq) 0°C

Caption: Regioselective synthesis via lithiation at the C4 position, driven by the inductive effect of flanking fluorines.

Pathway B: The Nitrile Hydrolysis Route (Industrial Scalable)

Best for: Large-scale production, avoiding cryogenic conditions.

Mechanistic Logic

This route relies on the availability of 4-chloro-2,6-difluoroaniline.[3] The amino group is converted to a nitrile via the Sandmeyer reaction. The subsequent challenge is hydrolyzing the nitrile to the amide without over-hydrolyzing to the carboxylic acid. The Radziszewski reaction (Alkaline H₂O₂) is the gold standard here, as the hydroperoxide anion (HOO⁻) is a potent nucleophile that attacks the nitrile to form an imidate intermediate, which collapses exclusively to the amide.

Experimental Protocol
Step 1: Sandmeyer Reaction (Aniline → Nitrile)
  • Precursor: 4-Chloro-2,6-difluoroaniline [CAS: 69411-06-9].

  • Reagents: NaNO₂, HCl, CuCN, KCN.

Protocol:

  • Diazotization: Dissolve aniline (16.3 g, 100 mmol) in conc. HCl (40 mL) and water (40 mL). Cool to 0-5°C. Add NaNO₂ (7.6 g, 110 mmol) in water dropwise. Stir 30 min to form the diazonium salt.

  • Cyanation: Neutralize the diazonium solution to pH 6 using NaHCO₃ (carefully). Add this solution dropwise to a stirred mixture of CuCN (10.8 g) and KCN (13.0 g) in water at 60°C.

  • Workup: Heat to 70°C for 1 hour. Cool, extract with Toluene. Wash with dilute NaOH to remove phenols.

  • Intermediate: 4-Chloro-2,6-difluorobenzonitrile.

Step 2: Radziszewski Hydrolysis (Nitrile → Amide)
  • Reagents: 30% Hydrogen Peroxide (H₂O₂), NaOH (20%), Methanol/DMSO.

Protocol:

  • Dissolve the nitrile (10.0 g) in DMSO (30 mL) or Methanol (50 mL).

  • Add 20% aqueous NaOH (2.0 mL).

  • Cool to 10°C. Add 30% H₂O₂ (15 mL) dropwise. Caution: Exothermic.

  • Allow to warm to room temperature and stir for 3 hours.

  • Quench: Pour into ice water (200 mL). The product, 4-Chloro-2,6-difluorobenzamide, will precipitate as white needles.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Pathway Visualization

NitrileRoute Start 4-Chloro-2,6-difluoroaniline (CAS: 69411-06-9) Diazo Diazonium Salt Intermediate Start->Diazo NaNO2, HCl 0-5°C Nitrile 4-Chloro-2,6-difluorobenzonitrile Diazo->Nitrile CuCN, KCN Sandmeyer Reaction Product TARGET: 4-Chloro-2,6-difluorobenzamide Nitrile->Product H2O2, NaOH DMSO, 25°C (Radziszewski Hydrolysis)

Caption: Scalable synthesis converting the aniline to nitrile, followed by controlled oxidative hydrolysis.

Comparative Analysis & Data Summary

ParameterPathway A: Directed LithiationPathway B: Nitrile Hydrolysis
Starting Material 1-Chloro-3,5-difluorobenzene4-Chloro-2,6-difluoroaniline
Key Reagent LDA / n-BuLi (Cryogenic)CuCN / H₂O₂ (Toxic/Oxidizer)
Regioselectivity Excellent (>98% C4 substitution)Determined by starting material
Step Count 3 (Lithiation → Acid → Amide)2 (Sandmeyer → Amide)
Overall Yield ~75-80%~60-70%
Scalability Limited by cryogenic requirements (-78°C)High (Standard reactor temps)
Primary Risk Moisture sensitivity / Benzyne formationCyanide handling / Exotherms

References

  • Regioselective Lithiation of Fluoroarenes: Mongin, F., & Schlosser, M. (1996).[4] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[4] Link[4]

  • Synthesis of 4-Chloro-2,6-difluorobenzoic Acid: ChemicalBook. (n.d.). 4-Chloro-2,6-difluorobenzoic acid Product Description and Synthesis. Link

  • Radziszewski Hydrolysis Conditions: BenchChem. (2025). Industrial production method of 2,6-difluorobenzamide analogs via hydrolysis. Link

  • Benzoyl Chloride Intermediate: Crysdot LLC. (n.d.). 4-Chloro-2,6-difluorobenzoyl chloride (CAS 272104-45-7) Technical Data. Link

  • Sandmeyer Route Validation: Sigma-Aldrich. (n.d.). 4-Chloro-2,6-difluoroaniline Product Specification and Reactivity. Link

Sources

The Architectural Imperative of the 2,6-Difluorobenzamide Scaffold: A Technical Guide to FtsZ Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding a Privileged Scaffold in Antibacterial Research

In the landscape of antibacterial drug discovery, the pursuit of novel mechanisms of action is paramount to circumventing the growing threat of antimicrobial resistance. The 2,6-difluorobenzamide motif has emerged as a "privileged scaffold" – a molecular framework that confers potent and selective inhibitory activity against the bacterial cell division protein, FtsZ. This guide provides an in-depth technical exploration of the mechanism of action of 2,6-difluorobenzamide derivatives, with a conceptual extension to substitutions such as the 4-chloro position. We will dissect the causality behind its efficacy, from conformational dynamics to target engagement, and provide robust experimental frameworks for its investigation. While specific data on a "4-Chloro-2,6-difluorobenzamide" is not extensively available in public literature, the principles governing the broader class of 2,6-difluorobenzamide FtsZ inhibitors provide a strong predictive and investigative foundation.

The Central Target: FtsZ and the Bacterial Divisome

FtsZ, a homolog of eukaryotic tubulin, is an essential cytoskeletal protein in most bacteria. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome. The controlled constriction of the Z-ring leads to septation and the formation of two daughter cells. The critical role of FtsZ in bacterial proliferation and its high conservation across many pathogenic species make it an attractive target for novel antibiotics.[1][2][3]

The Allosteric Binding Pocket: A Site of Vulnerability

Unlike inhibitors that target the GTP-binding site of FtsZ, 2,6-difluorobenzamide derivatives bind to a distinct allosteric site.[1][4] This pocket is located in a cleft that opens up in cellular FtsZ polymers.[1] The binding of these inhibitors modulates the GTPase activity of FtsZ, ultimately disrupting the dynamics of the Z-ring and blocking cell division.[2]

Mechanism of Action: A Multi-faceted Inhibition Strategy

The inhibitory action of 2,6-difluorobenzamide derivatives is not a simple blockade but a nuanced modulation of FtsZ function. The core mechanism can be understood through the following key events:

  • Conformational Predisposition: The presence of the two fluorine atoms at the 2 and 6 positions of the benzamide ring is crucial. These fluorine atoms induce a non-planar conformation between the aromatic ring and the amide group.[1][4] This pre-twisted conformation is energetically more favorable for binding to the allosteric pocket of FtsZ, making these compounds conformationally restrained inhibitors.[1]

  • Enhanced Target Engagement: The 2,6-difluorobenzamide motif establishes multiple key interactions within the allosteric binding site. These include hydrogen bonds between the carboxamide group and residues such as Val207, Leu209, and Asn263.[1] Furthermore, the fluorine atoms contribute to hydrophobic interactions and C-F/C=O interactions with residues like Val203, Val297, and Asn263, further stabilizing the ligand-protein complex.[1][4]

  • Modulation of GTPase Activity and Polymer Stabilization: Binding of these inhibitors leads to a dose-dependent increase in the GTPase rate of FtsZ.[2] This increased GTP hydrolysis promotes the polymerization of FtsZ and stabilizes the resulting polymers.[2] While seemingly counterintuitive, this stabilization disrupts the dynamic nature of the Z-ring, which is essential for its proper function and constriction, thereby halting cell division.

The Role of Substitutions: Fine-Tuning Potency

While the 2,6-difluorobenzamide core is essential, substitutions at other positions on the phenyl ring, such as the 3- and 4-positions, can significantly impact potency and spectrum of activity. For instance, 3-alkoxy and 3-haloalkoxy derivatives have shown potent antibacterial activity.[5] A hypothetical 4-chloro substitution would likely influence the electronic properties and steric interactions of the molecule within the binding pocket, potentially enhancing or modifying its activity profile.

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding, the following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating 2,6-difluorobenzamide derivatives.

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Dynamic Z-Ring Assembly FtsZ_monomers->Z_ring Polymerization Z_ring->Z_ring Divisome Divisome Formation Z_ring->Divisome Recruitment Cell_Division Cell Division Divisome->Cell_Division Constriction Cell Lysis Cell Lysis Cell_Division->Cell Lysis Blocked Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->Z_ring Binds to Allosteric Site Stabilizes Polymers

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synthesis Synthesis of 4-Chloro-2,6-difluorobenzamide Derivatives MIC MIC Determination (e.g., S. aureus, B. subtilis) Synthesis->MIC GTPase FtsZ GTPase Assay MIC->GTPase Polymerization Light Scattering/ Sedimentation Assay GTPase->Polymerization Cell_Morphology Microscopy for Filamentation Polymerization->Cell_Morphology Cytotoxicity Mammalian Cell Cytotoxicity Assay Cell_Morphology->Cytotoxicity

Caption: Experimental workflow for evaluating novel FtsZ inhibitors.

Experimental Protocols: A Framework for Investigation

The following protocols provide a foundation for assessing the mechanism of action of novel 2,6-difluorobenzamide derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: In Vitro FtsZ GTPase Activity Assay

This assay measures the effect of the compound on the GTP hydrolysis rate of purified FtsZ.

Methodology:

  • Purify FtsZ protein from a suitable expression system (e.g., E. coli).

  • Prepare a reaction buffer (e.g., MES buffer containing MgCl2 and KCl).

  • In a 96-well plate, add the reaction buffer, purified FtsZ, and varying concentrations of the test compound.

  • Initiate the reaction by adding GTP.

  • Incubate at a defined temperature (e.g., 37°C).

  • Measure the amount of inorganic phosphate released over time using a malachite green-based colorimetric assay.

  • Calculate the rate of GTP hydrolysis and compare the rates in the presence and absence of the inhibitor.

Protocol 3: Light Scattering Assay for FtsZ Polymerization

This assay monitors the polymerization of FtsZ in real-time by measuring changes in light scattering.

Methodology:

  • In a quartz cuvette, combine purified FtsZ and the test compound in a suitable polymerization buffer.

  • Place the cuvette in a spectrophotometer or fluorometer equipped for right-angle light scattering measurements (e.g., excitation and emission wavelengths set to 350 nm).

  • Initiate polymerization by adding GTP.

  • Monitor the increase in light scattering over time as FtsZ polymerizes.

  • Compare the kinetics and extent of polymerization in the presence and absence of the inhibitor.

Resistance Mechanisms: Anticipating Bacterial Evolution

While novel mechanisms of action can be highly effective, bacteria can develop resistance. Potential resistance mechanisms to FtsZ inhibitors include:

  • Target Modification: Mutations in the ftsZ gene that alter the structure of the allosteric binding pocket, reducing the binding affinity of the inhibitor.

  • Efflux Pumps: Overexpression of multidrug efflux pumps that actively transport the inhibitor out of the bacterial cell.[2][6] Some studies have shown that the lack of Gram-negative activity of some benzamide derivatives can be attributed to efflux.[2]

  • Reduced Permeability: Alterations in the bacterial cell envelope that limit the uptake of the compound.[6]

Concluding Remarks: A Promising Avenue for Antibacterial Drug Discovery

The 2,6-difluorobenzamide scaffold represents a validated and promising starting point for the development of novel antibacterial agents targeting FtsZ. Its unique mechanism of action, involving conformational restriction and modulation of FtsZ dynamics, offers a pathway to circumvent existing resistance mechanisms. A thorough understanding of its structure-activity relationships, coupled with rigorous experimental validation as outlined in this guide, will be instrumental in realizing the full therapeutic potential of this important class of molecules. Further investigation into various substitutions, such as a 4-chloro group, could lead to the discovery of next-generation antibiotics with improved potency and a broader spectrum of activity.

References

  • BenchChem. (n.d.). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-(2-Chloroacetyl)benzamide in Medicinal Chemistry.
  • Wang, Y., et al. (2014).
  • Scribd. (n.d.). Preparation of Benzoic Acid From Benzamide.
  • Al-Suaily, M. A., et al. (2022).
  • BenchChem. (n.d.). The Fulcrum of Fluorinated Synthesis: A Technical Guide to 2,6-Difluorobenzamide as a Precursor.
  • Artola, M., et al. (2020).
  • Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • Sharma, A. K., et al. (2021).
  • PubChem. (n.d.). 2,6-Difluorobenzamide.
  • ResearchGate. (n.d.). Design strategy of the novel 2,6-difluorobenzamide derivatives....
  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzamide 97 18063-03-1.
  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(6), 1349-1354.
  • Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2,6-difluorobenzaldehyde 97 252004-45-8.
  • CAS Common Chemistry. (n.d.). N-[[[4-[[[(E)-[(4-Chlorophenyl)cyclopropylmethylene]amino]oxy]methyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide. Retrieved from [Link]

  • Long, J. W., & Wedding, R. T. (1985). Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions. Journal of Agricultural and Food Chemistry, 33(3), 517-522.
  • Google Patents. (n.d.). CN101462980B - Industrial production method of 2,6-difluorobenzamide.
  • Munita, J. M., & Arias, C. A. (2016). An overview of the antimicrobial resistance mechanisms of bacteria. Revista Chilena de Infectología, 33(Suppl 1), 7-21.
  • ChemicalBook. (n.d.). 2,6-Difluorobenzamide synthesis.
  • ResearchGate. (n.d.). (PDF) Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications.

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solubility of 4-Chloro-2,6-difluorobenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-2,6-difluorobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. 4-Chloro-2,6-difluorobenzamide is a halogenated benzamide derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility profile in a range of organic solvents is paramount for its development and application. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Chloro-2,6-difluorobenzamide. It delves into the physicochemical properties of the molecule, the factors governing its solubility, and detailed experimental protocols for accurate solubility measurement. This guide is intended to be a valuable resource for researchers and professionals working with this and similar compounds.

Introduction to 4-Chloro-2,6-difluorobenzamide and the Significance of Solubility

4-Chloro-2,6-difluorobenzamide belongs to the class of substituted benzamides, a versatile scaffold in medicinal chemistry. The presence of fluorine and chlorine atoms can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The amide functional group provides hydrogen bonding capabilities, further influencing its interaction with solvents.

The solubility of 4-Chloro-2,6-difluorobenzamide is a fundamental parameter that dictates its journey from a synthesized powder to a viable product. In drug development, poor aqueous solubility can lead to low bioavailability, while solubility in organic solvents is crucial for purification, crystallization, and formulation development.[1] Therefore, a thorough understanding of its solubility in a diverse range of organic solvents is a prerequisite for any meaningful research and development effort.

Physicochemical Properties of 4-Chloro-2,6-difluorobenzamide

While specific experimental data for 4-Chloro-2,6-difluorobenzamide is not extensively published, we can infer its likely properties based on its structure and data from related compounds.

PropertyPredicted/Inferred Value or CharacteristicInfluence on Solubility
Molecular Formula C₇H₄ClF₂NO-
Molecular Weight 191.56 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Structure Aromatic ring with chloro, fluoro, and amide substituents.The aromatic ring is non-polar, while the amide and halogen groups introduce polarity and hydrogen bonding potential.
Polarity Moderately polarLikely to be more soluble in polar aprotic and some polar protic solvents.
Hydrogen Bond Donor Yes (from the amide -NH₂)Can interact with hydrogen bond acceptor solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptor Yes (from the amide C=O and fluorine atoms)Can interact with hydrogen bond donor solvents (e.g., alcohols, water).
Melting Point Likely to be a crystalline solid with a relatively high melting point.A higher melting point often suggests stronger crystal lattice energy, which can lead to lower solubility.
pKa The amide proton is weakly acidic.The compound's ionization state will be important for its solubility in protic solvents, especially aqueous solutions.[2]

Note: These are predicted properties and should be experimentally verified.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[3] The extent to which 4-Chloro-2,6-difluorobenzamide dissolves in a particular organic solvent is governed by a balance of forces: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

"Like Dissolves Like": The Role of Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]

  • Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring of 4-Chloro-2,6-difluorobenzamide will have some affinity for these solvents. However, the polar amide group will be disfavored, likely leading to poor solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar groups of the solute. Solvents like DMSO are strong hydrogen bond acceptors and are often excellent solvents for amides.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amide group. The solubility will depend on the balance between these favorable interactions and the energy required to disrupt the solvent's own hydrogen-bonding network.

Temperature Effects

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[4] This relationship is described by the van't Hoff equation. When developing a crystallization process, understanding the temperature dependence of solubility is critical for optimizing yield and purity.

Solid-State Properties: Polymorphism

The crystalline form of a compound can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. It is crucial to characterize the solid form of 4-Chloro-2,6-difluorobenzamide before and after solubility experiments to ensure that no polymorphic transformations have occurred.

Experimental Determination of Thermodynamic Solubility

The thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[5] The following is a detailed protocol for its determination.

Materials and Equipment
  • 4-Chloro-2,6-difluorobenzamide (analytical grade)

  • A range of organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess 4-Chloro-2,6-difluorobenzamide B Add known volume of solvent to vials A->B C Seal vials and place in shaker at constant temperature B->C D Equilibrate for a predetermined time (e.g., 24-48 hours) C->D E Centrifuge vials to sediment excess solid D->E F Withdraw supernatant and filter E->F G Dilute sample with mobile phase F->G H Analyze by validated HPLC method G->H J Calculate solubility from sample concentration and dilution factor H->J I Prepare calibration curve with standards of known concentration I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a stock solution of 4-Chloro-2,6-difluorobenzamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Add an excess amount of 4-Chloro-2,6-difluorobenzamide to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to reach a steady-state concentration. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Record the peak areas from the chromatograms.

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of 4-Chloro-2,6-difluorobenzamide in the diluted sample from the calibration curve.

    • Calculate the solubility in the original solvent by multiplying the concentration by the dilution factor.

Method Validation

The HPLC analytical method should be validated for linearity, accuracy, precision, and specificity to ensure the reliability of the solubility data.[5]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for 4-Chloro-2,6-difluorobenzamide at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HexaneNon-polar[Experimental Value][Calculated Value]
TolueneNon-polar, Aromatic[Experimental Value][Calculated Value]
DichloromethaneHalogenated[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic, Ester[Experimental Value][Calculated Value]
AcetonePolar Aprotic, Ketone[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic, Nitrile[Experimental Value][Calculated Value]
MethanolPolar Protic, Alcohol[Experimental Value][Calculated Value]
EthanolPolar Protic, Alcohol[Experimental Value][Calculated Value]
IsopropanolPolar Protic, Alcohol[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic, Sulfoxide[Experimental Value][Calculated Value]
WaterPolar Protic[Experimental Value][Calculated Value]

Practical Implications and Applications

The solubility data generated for 4-Chloro-2,6-difluorobenzamide has several practical applications:

  • Process Chemistry: Selection of suitable solvents for reaction, purification, and crystallization.

  • Formulation Development: Identification of appropriate solvent systems for liquid formulations or for the preparation of solid dispersions to enhance aqueous solubility.[1]

  • Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo studies.

  • Predictive Modeling: The experimental data can be used to develop and refine quantitative structure-property relationship (QSPR) models for predicting the solubility of related compounds.

Conclusion

While specific solubility data for 4-Chloro-2,6-difluorobenzamide is not yet widely available in the public domain, this guide provides a robust framework for its systematic determination and interpretation. By understanding the interplay of the compound's physicochemical properties and the nature of the solvent, researchers can make informed decisions in the laboratory. The detailed experimental protocol provided herein offers a reliable method for generating high-quality solubility data, which is an indispensable step in the research and development of any new chemical entity.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • World Health Organization. (n.d.). Annex 4.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.

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Introduction: The Criticality of Understanding Molecular Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation of 4-Chloro-2,6-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-2,6-difluorobenzamide is a halogenated aromatic amide of significant interest in chemical synthesis and pharmaceutical development. Its structural motifs, including the electron-withdrawing fluorine atoms and the reactive amide group, make it a valuable building block for more complex molecules, such as novel antibacterial agents and other therapeutic candidates.[1][2][3] However, the very features that impart desired chemical reactivity also render the molecule susceptible to degradation under various environmental and processing conditions.

A thorough understanding of a molecule's stability is not merely an academic exercise; it is a cornerstone of robust drug development and chemical manufacturing.[4][5] Forced degradation studies, or stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods.[5][6][7] This knowledge is paramount for ensuring the safety, efficacy, and shelf-life of a final product, as well as for optimizing manufacturing processes and storage conditions.[4]

This technical guide provides a comprehensive analysis of the stability and degradation profile of 4-Chloro-2,6-difluorobenzamide. We will explore its intrinsic physicochemical properties and delve into its behavior under hydrolytic, oxidative, photolytic, and thermal stress. The causality behind experimental design will be explained, and detailed protocols will be provided to empower researchers to conduct these critical studies.

Part 1: Physicochemical Profile and Intrinsic Stability

The stability of 4-Chloro-2,6-difluorobenzamide is intrinsically linked to its molecular structure. The molecule features an amide functional group, which is susceptible to hydrolysis, and a substituted phenyl ring containing one chlorine and two fluorine atoms. These electron-withdrawing halogens influence the electron density of the aromatic ring and the reactivity of the adjacent amide carbonyl group.[2][8]

PropertyValue / DescriptionSource
Molecular Formula C₇H₄ClF₂NO[9]
Molecular Weight 191.56 g/mol N/A
Appearance Solid[9]
Key Functional Groups Amide, Phenyl Halide (Cl, F)N/A
Susceptible Bonds Amide (C-N), Carbon-Halogen (C-Cl, C-F)N/A
CAS Number 886500-36-3[9]

The primary site for degradation is the amide linkage. Its susceptibility to cleavage is significantly affected by pH and temperature. The carbon-chlorine bond is also a potential site for photolytic cleavage, while the carbon-fluorine bonds are generally stronger and more resistant to degradation.

Part 2: Forced Degradation Studies: A Predictive Framework

Forced degradation studies are designed to accelerate the degradation process to generate product-related variants and develop analytical methods to monitor them during formal stability studies.[6] The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 10-20%, which is sufficient to identify likely degradants without generating secondary products that would not form under normal storage conditions.[4]

G Workflow for Forced Degradation Studies cluster_setup 1. Experimental Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Characterization DS Drug Substance (DS) 4-Chloro-2,6-difluorobenzamide Solvent Select Inert Solvent (e.g., Acetonitrile/Water) DS->Solvent Prepare Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal Stress (Solid & Solution, >60°C) Photo Photolytic Stress (ICH Q1B Conditions) Neutralize Neutralize/Quench (If applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV Analysis (Quantify DS, Detect Degradants) Neutralize->HPLC LCMS LC-MS/MS Analysis (Identify Degradant Structures) HPLC->LCMS MassBalance Mass Balance Calculation LCMS->MassBalance

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals containing labile functional groups like amides.[10] Studies are conducted across a range of pH values to simulate various physiological and environmental conditions.

Mechanism: The primary mechanism is the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the amide group. This leads to the cleavage of the amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

Predicted Degradation Products: The most probable degradation pathway involves the hydrolysis of the amide to form 4-Chloro-2,6-difluorobenzoic acid and ammonia. This is analogous to the hydrolysis of similar benzamides like 2,6-dichlorobenzamide.[11][12]

G Predicted Hydrolytic Degradation Pathway Parent 4-Chloro-2,6-difluorobenzamide Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O (Acid/Base) Product1 4-Chloro-2,6-difluorobenzoic Acid Intermediate->Product1 Product2 Ammonia (NH3) Intermediate->Product2

Caption: Predicted hydrolytic degradation pathway.

Experimental Protocol: Hydrolysis

  • Preparation: Prepare solutions of the compound (approx. 1 mg/mL) in 0.1 M HCl, Purified Water, and 0.1 M NaOH.[4][10]

  • Incubation: Place sealed vials in a thermostatically controlled water bath or oven at 60°C. Include control samples of the drug substance in the same solvent system stored at 5°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen, trace metals, or peroxides. Hydrogen peroxide is commonly used in forced degradation studies as it mimics potential oxidative stress conditions.[10]

Mechanism: For benzamides, oxidation can potentially occur at the nitrogen atom of the amide or on the aromatic ring. Given the structure, the formation of an N-oxide is a plausible pathway, as seen in other nitrogen-containing pharmaceuticals.[13] Aromatic hydroxylation is also possible but may be less favored due to the deactivating effects of the halogens.

Predicted Degradation Products: The primary predicted product is 4-Chloro-2,6-difluorobenzamide N-oxide.

Experimental Protocol: Oxidation

  • Preparation: Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Add 3% hydrogen peroxide to the solution.[10]

  • Incubation: Store the solution at room temperature, protected from light. Include a control sample without hydrogen peroxide.

  • Sampling: Withdraw aliquots at time points such as 0, 8, and 24 hours. A shorter duration may be needed as oxidation can be rapid.[4]

  • Analysis: Analyze samples directly by HPLC. No quenching step is typically required, but dilution may be necessary.

Photolytic Degradation

Photostability is a critical quality attribute, as exposure to light can induce degradation during manufacturing, storage, and administration. ICH Q1B provides guidelines for photostability testing.[7]

Mechanism: Aromatic halides can undergo photodehalogenation, typically through homolytic cleavage of the carbon-halogen bond upon absorption of UV radiation. The C-Cl bond is weaker than the C-F bond and is the more likely site for such cleavage, potentially leading to the formation of radical species that can propagate further reactions. Studies on similar compounds like 4-chloronitrobenzene have shown that photolytic processes can lead to the displacement of the chlorine atom.[14]

Predicted Degradation Products:

  • 2,6-Difluorobenzamide (from dechlorination)

  • Various phenolic derivatives (from reaction with water/oxygen)

Experimental Protocol: Photolysis

  • Preparation: Prepare solutions (approx. 1 mg/mL) and spread a thin layer of the solid drug substance in separate, suitable transparent containers.

  • Exposure: Place the samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][10]

  • Control: Wrap identical samples in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, dissolve the solid sample and analyze both the solid and solution samples by HPLC. Compare the results against the dark controls to differentiate between photolytic and thermal degradation.

Thermal Degradation

Thermal stability is crucial for determining appropriate manufacturing (e.g., drying) and storage conditions.

Mechanism: At elevated temperatures, the molecule may gain sufficient energy to undergo various reactions. This can include hydrolysis (if moisture is present), decarboxylation (less likely for an amide), or fragmentation of the molecule. For similar structures, thermal degradation can be complex, leading to multiple products.[15] The primary pathway is likely to be the cleavage of the amide bond, similar to hydrolysis but driven by thermal energy.

Predicted Degradation Products:

  • 4-Chloro-2,6-difluorobenzoic acid and ammonia (if moisture is present)

  • 4-Chloro-2,6-difluorobenzonitrile (via dehydration of the amide)

Experimental Protocol: Thermal Degradation

  • Preparation: Place the solid drug substance in a sealed vial. Prepare a solution of the drug substance as in the hydrolysis study.

  • Incubation: Place the samples in an oven set at a high temperature (e.g., 80°C).

  • Control: Store control samples at 5°C.

  • Sampling: For the solution, sample at various time points. For the solid, analyze after a set period (e.g., 7 days).

  • Analysis: Analyze all samples by HPLC.

Part 3: Potential Microbial Degradation

While pharmaceutical manufacturing environments are controlled to prevent microbial contamination, understanding the potential for microbial degradation is important for environmental fate assessment. Halogenated aromatic compounds can be recalcitrant to microbial degradation.[16] However, some specialized microbes are capable of dehalogenation and cleavage of the aromatic ring.[17][18] For instance, certain bacterial strains can degrade the structurally related 2,6-dichlorobenzamide (BAM).[12][19] The degradation of 4-Chloro-2,6-difluorobenzamide would likely proceed via initial hydrolysis of the amide bond, followed by slower dehalogenation steps. The high degree of fluorination may increase its persistence in the environment.[16]

Part 4: Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any degradation study. The method must be able to separate the intact drug substance from all process-related impurities and degradation products.[5][6]

High-Performance Liquid Chromatography (HPLC):

  • Technique: Reversed-phase HPLC with UV detection is the primary technique used.

  • Column: A C18 column is typically suitable for separating the parent compound from its more polar degradation products (like the corresponding benzoic acid).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: LC-MS is indispensable for the structural elucidation of unknown degradation products.[13]

  • Technique: After separation by LC, the eluent is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in confirming the proposed structures.

Conclusion

4-Chloro-2,6-difluorobenzamide is a molecule whose stability is governed primarily by its amide functional group. Forced degradation studies indicate that the compound is most susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-Chloro-2,6-difluorobenzoic acid. It also shows potential for degradation under oxidative (N-oxide formation) and photolytic (dechlorination) stress. Thermal degradation is also possible, likely proceeding through pathways similar to hydrolysis. A robust, stability-indicating HPLC method, preferably coupled with mass spectrometry, is essential for accurately quantifying the parent compound and identifying the resulting degradants. The insights gained from these studies are fundamental for the development of stable formulations, the definition of appropriate storage conditions, and the submission of comprehensive regulatory filings.

References

  • BenchChem. N-(4-chlorophenyl)-2,6-difluorobenzamide.
  • GXP-CC. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sigma-Aldrich. 4-Chloro-2,6-difluorobenzamide.
  • Jadhav, S. B., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • BenchChem. The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide.
  • Bi, F., et al. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters.
  • Björklund, E., et al. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
  • Pee, C. H., & Fujii, T. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Environmental Microbiology Reports.
  • Shinde, P., et al. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Manuni, M., et al. REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.
  • Pharma Guideline. Forced Degradation Study in Pharmaceuticals. YouTube. Available from: [Link]

  • Kim, D., et al. Microbial degradation of selected odorous substances. Journal of Hazardous Materials.
  • CAS Common Chemistry. N-[[[4-[[[(E)-[(4-Chlorophenyl)cyclopropylmethylene]amino]oxy]methyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide. Available from: [Link]

  • Le, T. B., et al. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules.
  • Poddar, S. M., et al. Design strategy of the novel 2,6-difluorobenzamide derivatives... ResearchGate.
  • Wang, Y., et al. Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Water Science and Technology.
  • Ostafe, V. Special Issue “Microbial Biodegradation and Biotransformation”. International Journal of Molecular Sciences.
  • Straniero, V., et al. 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate.
  • Zhang, K., et al. Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate.
  • Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
  • Lee, C., et al. Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts. Available from: [Link]

  • Draginja, K., et al. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules. Available from: [Link]

  • Gaza, S., et al. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. Journal of Hazardous Materials.
  • Valdez, C. A., et al. Analysis of chemical warfare agents by gas chromatography-mass spectrometry: methods for their direct detection and derivatization approaches for the analysis of their degradation products. OSTI.GOV. Available from: [Link]

  • Google Patents. CN101462980B - Industrial production method of 2,6-difluorobenzamide.
  • PubChem. 2,6-Difluorobenzamide. Available from: [Link]

  • NIST. 2,6-Difluorobenzamide. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Available from: [Link]

  • ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Albers, C. N., et al. Degradation of trace concentrations of the persistent groundwater pollutant 2,6-dichlorobenzamide (BAM) in bioaugmented rapid sand filters. ResearchGate. Available from: [Link]

  • Valiveti, S., et al. Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. Thermal Degradation of 4-Chlorobenzylidenemalononitrile: A Technical Guide.
  • Eawag-BBD. 2,6-Dichlorobenzonitrile Degradation Pathway. Available from: [Link]

  • Unell, M., et al. Degradation of 4-chlorophenol at Low Temperature and During Extreme Temperature Fluctuations by Arthrobacter Chlorophenolicus A6. Applied and Environmental Microbiology.
  • Li, Y., et al. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Water. Available from: [Link]

  • Google Patents. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.

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Technical Guide: Biological Potential & Synthetic Utility of 4-Chloro-2,6-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential and synthetic utility of 4-Chloro-2,6-difluorobenzamide (CAS 886500-36-3).

Executive Summary

4-Chloro-2,6-difluorobenzamide is a specialized halogenated benzamide derivative serving as a critical pharmacophore in modern medicinal chemistry. Unlike its analog 2,6-difluorobenzamide—a common metabolite of benzoylphenylurea insecticides—this specific 4-chloro derivative is primarily utilized as a privileged scaffold in the synthesis of high-value therapeutics. Its structural motif is integral to the design of Janus Kinase (JAK) inhibitors (autoimmune/oncology) and GPR120 agonists (metabolic disorders), where the 2,6-difluoro substitution enhances metabolic stability and the 4-chloro position serves as a versatile synthetic handle for structural diversification.

Part 1: Chemical Identity & Structural Significance

Structural Properties

The biological efficacy of molecules derived from 4-Chloro-2,6-difluorobenzamide is driven by two key structural features:

  • The "Fluorine Effect" (2,6-Substitution): The fluorine atoms at the ortho positions sterically twist the amide bond out of planarity with the phenyl ring. This conformation often improves binding selectivity in enzyme pockets (e.g., kinases) and blocks metabolic oxidation at susceptible ring positions, significantly increasing the half-life (

    
    ) of the final drug candidate.
    
  • The "Chlorine Handle" (4-Position): The chlorine atom at the para position is not merely a substituent but a reactive site. It allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling researchers to attach complex heterocycles essential for target engagement.

Chemical Data Table
PropertyValue
IUPAC Name 4-Chloro-2,6-difluorobenzamide
CAS Number 886500-36-3
Molecular Formula C

H

ClF

NO
Molecular Weight 191.56 g/mol
Key Functional Groups Primary Amide (-CONH

), Aryl Chloride, Aryl Fluoride
Role Pharmaceutical Intermediate, Pharmacophore Scaffold

Part 2: Biological Activity & Therapeutic Applications[3][4][5]

This section details the specific biological pathways where 4-Chloro-2,6-difluorobenzamide derivatives exhibit potency.

Janus Kinase (JAK) Inhibition (Autoimmune & Oncology)

The 4-chloro-2,6-difluorobenzoyl moiety appears in patent literature for heterocyclic pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines .[1] These compounds function as JAK inhibitors, modulating the JAK/STAT signaling pathway.

  • Mechanism: The benzamide core occupies the solvent-exposed region of the ATP-binding pocket, while the 2,6-difluoro substitution induces a twist that optimizes hydrophobic interactions.

  • Therapeutic Relevance: Inhibition of JAK1, JAK2, or JAK3 is a validated strategy for treating rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms.

GPR120 Agonism (Type II Diabetes)

Derivatives of this scaffold have been identified as agonists for GPR120 (FFAR4) , a G-protein coupled receptor that functions as a sensor for long-chain fatty acids.

  • Biological Effect: Activation of GPR120 stimulates GLP-1 secretion from intestinal L-cells and increases insulin sensitivity.

  • Structural Role: The lipophilic halogenated ring improves membrane permeability and receptor occupancy.

Antimicrobial Activity (FtsZ Inhibition)

While 2,6-difluorobenzamide is the classic core for FtsZ (bacterial tubulin homolog) inhibitors, the 4-chloro derivative serves as a crucial variant in Structure-Activity Relationship (SAR) studies.

  • Activity: Compounds in this class inhibit bacterial cell division by preventing Z-ring formation, leading to filamentation and cell death in MRSA and Bacillus subtilis.

Biological Logic Diagram

The following diagram illustrates the divergent therapeutic applications derived from this core scaffold.

BioActivity Core 4-Chloro-2,6- difluorobenzamide (Scaffold) JAK JAK/STAT Pathway (Inhibition) Core->JAK Derivatization via 4-Cl coupling GPR GPR120/FFAR4 (Agonism) Core->GPR Lipophilic Ligand Design FtsZ Bacterial FtsZ (Polymerization Inhibition) Core->FtsZ SAR Optimization Autoimmune Therapeutic Outcome: Rheumatoid Arthritis Myeloproliferative Neoplasms JAK->Autoimmune Diabetes Therapeutic Outcome: Type II Diabetes Insulin Sensitization GPR->Diabetes Antibiotic Therapeutic Outcome: MRSA Treatment Bacterial Cell Lysis FtsZ->Antibiotic

Figure 1: Therapeutic divergence of the 4-Chloro-2,6-difluorobenzamide scaffold.

Part 3: Experimental Protocols

Synthetic Derivatization Protocol (Suzuki Coupling)

Objective: To functionalize the 4-position, creating a biologically active biaryl system (common in JAK inhibitors).

Reagents:

  • 4-Chloro-2,6-difluorobenzamide (1.0 eq)[2]

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl

    
     (0.05 eq)
    
  • K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a reaction vial with nitrogen or argon.

  • Loading: Add 4-Chloro-2,6-difluorobenzamide, the target arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     last to minimize oxidation.
    
  • Reaction: Seal and heat to 90°C for 12–16 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: Hexanes to Ethyl Acetate).
    
In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To validate the activity of the synthesized derivative against JAK kinase.

  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.

  • Enzyme Mix: Incubate recombinant JAK enzyme with peptide substrate (e.g., IRS-1 derived peptide) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    ).
    
  • Initiation: Add ATP (at

    
     concentration) to start the reaction.
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Stop reaction using EDTA. Detect phosphorylation using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) antibody pair.

  • Analysis: Plot Fluorescence Ratio vs. Log[Compound] to determine IC

    
    .
    

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. The fluorinated nature suggests high stability, but standard precautions for halogenated aromatics apply. Avoid inhalation of dust.

  • Storage: Store at ambient temperature (room temp), kept dry.

References

  • Google Patents. (2011). Heterocyclic derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines as janus kinase inhibitors (WO2011028685A1).
  • Google Patents. (2014). Gpr120 agonists for the treatment of type ii diabetes (US20140275179A1).
  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

literature review of 4-Chloro-2,6-difluorobenzamide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 4-Chloro-2,6-difluorobenzamide and Its Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffold for Medicinal Chemistry and Agrochemical Synthesis

Executive Summary

4-Chloro-2,6-difluorobenzamide (CAS 886500-36-3) is a highly specialized fluorinated building block that has transcended its origins as a simple pesticide metabolite to become a critical intermediate in modern drug discovery. While historically associated with the metabolic degradation of benzoylurea insecticides, recent literature positions this scaffold as a "privileged structure" in the design of MAT2A inhibitors for oncology and FtsZ inhibitors for antimicrobial resistance.

This guide synthesizes the chemical utility, synthetic pathways, and biological applications of 4-Chloro-2,6-difluorobenzamide, providing actionable protocols for its integration into high-value research programs.

Chemical Fundamentals & The "Fluorine Effect"

The utility of 4-Chloro-2,6-difluorobenzamide stems from its unique substitution pattern. The 2,6-difluoro motif is not merely decorative; it exerts profound electronic and steric effects that modulate the reactivity and binding affinity of the parent molecule.

Structural Analysis
  • Metabolic Blockade: The fluorine atoms at the 2 and 6 positions effectively block oxidative metabolism (e.g., hydroxylation) at the ortho-positions, a common clearance pathway for benzamides.

  • Conformational Locking: The intramolecular hydrogen bond between the amide proton and the ortho-fluorine atoms locks the amide group into a planar conformation relative to the phenyl ring. This pre-organization reduces the entropy penalty upon binding to protein targets (e.g., FtsZ or MAT2A).

  • Lipophilicity Modulation: The 4-chloro substituent increases lipophilicity (

    
    ), enhancing membrane permeability, while providing a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex biaryls.
    
PropertyValueRelevance
Formula C₇H₄ClF₂NOCore Scaffold
MW 191.56 g/mol Fragment-based Drug Design (FBDD)
CAS 886500-36-3Identification
pKa (Amide) ~13-14Weakly acidic, capable of H-bond donation
LogP ~1.8 - 2.1Good bioavailability range

Synthetic Methodologies

Two primary routes exist for the synthesis of 4-Chloro-2,6-difluorobenzamide. Method A is preferred for industrial scalability, while Method B is common in medicinal chemistry labs for late-stage diversification.

Method A: Controlled Hydrolysis of Nitrile (Industrial)

This method utilizes 4-chloro-2,6-difluorobenzonitrile as the starting material. The challenge is to hydrolyze the nitrile to the amide without converting it fully to the carboxylic acid or displacing the labile fluorines.

Protocol:

  • Reagents: 4-Chloro-2,6-difluorobenzonitrile (1.0 eq),

    
     (30%, 5.0 eq), 
    
    
    
    (0.5 eq), DMSO (Solvent).
  • Procedure:

    • Dissolve nitrile in DMSO at

      
      .
      
    • Add

      
       followed by dropwise addition of 
      
      
      
      (exothermic).
    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour into ice water. The product precipitates as a white solid.

    • Purification: Filtration and recrystallization from Ethanol/Water.

  • Validation: IR shows disappearance of nitrile peak (

    
    ) and appearance of amide doublets (
    
    
    
    ).
Method B: Acylation of Ammonia (Laboratory)

Ideal when starting from the acid chloride or for introducing isotopic labels.

Protocol:

  • Precursor Synthesis: Reflux 4-chloro-2,6-difluorobenzoic acid with Thionyl Chloride (

    
    ) and a catalytic drop of DMF for 3 hours. Evaporate excess 
    
    
    
    to obtain the acid chloride.
  • Amidation:

    • Dissolve crude acid chloride in anhydrous

      
       (DCM).
      
    • Cool to

      
      .
      
    • Bubble anhydrous

      
       gas or add 
      
      
      
      (28%) dropwise.
    • Stir for 1 hour.

  • Workup: Wash organic layer with

    
    , then Brine. Dry over 
    
    
    
    .[1]

Medicinal Chemistry Applications

A. MAT2A Inhibitors (Oncology)

Recent patent literature (e.g., WO2020123395A1) highlights the use of 4-Chloro-2,6-difluorobenzamide as a key starting material for synthesizing 2-oxoquinazoline derivatives . These compounds inhibit Methionine Adenosyltransferase 2A (MAT2A), a synthetic lethality target in MTAP-deleted cancers.

Mechanism: The benzamide moiety is cyclized to form the quinazoline core. The 2,6-difluoro substitution is critical for fitting into the MAT2A allosteric pocket, interacting with hydrophobic residues while the amide nitrogen participates in hydrogen bonding network.

MAT2A_Pathway cluster_legend Workflow Logic Start 4-Chloro-2,6-difluorobenzamide Step1 Cyclization w/ 2-Chloroaniline Start->Step1 Coupling Intermediate Quinazoline Core Step1->Intermediate Ring Closure Target MAT2A Inhibition Intermediate->Target Binding Outcome Tumor Cell Death (MTAP-deleted) Target->Outcome Synthetic Lethality

Figure 1: Synthetic logic flow from the benzamide scaffold to MAT2A inhibition.

B. FtsZ Inhibition (Antimicrobial)

The 2,6-difluorobenzamide scaffold is a validated pharmacophore for inhibiting FtsZ , the bacterial homolog of tubulin.

  • Role of 4-Chloro: While 3-alkoxy derivatives are often cited for potency, the 4-chloro analog serves as a vital structure-activity relationship (SAR) probe. It tests the tolerance of the "tail" region of the binding pocket.

  • Activity Profile: Compounds in this class exhibit bactericidal activity against MRSA (Methicillin-resistant S. aureus) by preventing Z-ring formation and cell division.

C. Agrochemical Precursors

Historically, this molecule is structurally related to the metabolite of Diflubenzuron and Teflubenzuron .

  • Diflubenzuron: 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea.

  • Metabolism: In soil and biological systems, the urea bridge is cleaved. The benzoyl moiety hydrolyzes to 2,6-difluorobenzamide (and subsequently the acid).

  • Relevance: The 4-chloro analog is often used as a reference standard in environmental fate studies to distinguish between metabolites of chlorinated vs. non-chlorinated benzoylureas.

Quantitative Data Summary

The following table summarizes the key physicochemical and biological data points for the 4-Chloro-2,6-difluorobenzamide scaffold compared to its non-chlorinated analog.

Feature2,6-Difluorobenzamide4-Chloro-2,6-difluorobenzamideImpact of 4-Cl
Molar Mass 157.12 g/mol 191.56 g/mol Increased size
LogP (Calc) 0.981.85+88% Lipophilicity (Better CNS/Cell penetration)
FtsZ Potency (MIC) >64

8-32

(Est.)
Improved hydrophobic fit
Metabolic Stability HighVery HighCl blocks para-hydroxylation
Primary Use Pesticide MetabolitePharma IntermediateShift to high-value synthesis

References

  • Sigma-Aldrich. (n.d.). 4-Chloro-2,6-difluorobenzamide Product Sheet. Retrieved from

  • Janssen Pharmaceutica NV. (2014).[2] GPR120 Agonists for the Treatment of Type II Diabetes.[2] US Patent Application US20140275179A1.[2] Retrieved from

  • Agios Pharmaceuticals, Inc. (2020). 2-Oxoquinazoline Derivatives as Methionine Adenosyltransferase 2A Inhibitors. World Intellectual Property Organization, WO2020123395A1. Retrieved from

  • Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 958-962. Retrieved from

  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ChemMedChem. Retrieved from

Sources

Methodological & Application

using 4-Chloro-2,6-difluorobenzamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 4-Chloro-2,6-difluorobenzamide

Abstract & Strategic Value

4-Chloro-2,6-difluorobenzamide (CAS: 2524-50-7 / 886500-36-3) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis.[1] Its value lies in its unique substitution pattern: the 2,6-difluoro motif provides metabolic stability and activates the carbonyl group, while the 4-chloro substituent offers a handle for lipophilicity modulation or further cross-coupling (e.g., Suzuki-Miyaura).

This guide details the three primary utility vectors for this intermediate:

  • Acyl Isocyanate Formation: The gateway to benzoylurea chitin synthesis inhibitors.[1]

  • Regioselective

    
     Diversification:  Exploiting the lability of ortho-fluorines.
    
  • Dehydration to Nitriles: Precursor synthesis for tetrazoles and amidines.[1]

Chemical Properties & Reactivity Profile

PropertyDataRelevance
Molecular Formula

--
Molecular Weight 191.56 g/mol Stoichiometric calculations
Appearance White to off-white crystalline solidPurity indicator
Melting Point 148–152 °CCharacterization standard
Electronic Effect 2,6-Difluoro (Strong EWG)Activates carbonyl for nucleophilic attack; Activates ortho positions for

.[1][2]
Steric Effect Ortho-FluorinesTwist the amide out of planarity, reducing resonance stabilization and increasing reactivity of the carbonyl.

Synthesis Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 4-Chloro-2,6-difluorobenzamide.

G Start 4-Chloro-2,6- difluorobenzamide Iso Acyl Isocyanate (Reactive Intermediate) Start->Iso (COCl)2, Reflux Nitrile 4-Chloro-2,6- difluorobenzonitrile Start->Nitrile POCl3 or SOCl2 Dehydration Subst 2-Amino-4-chloro- 6-fluorobenzamide Start->Subst HNR2, Base (SNAr) Urea Benzoylureas (Insecticides/Kinase Inhibitors) Iso->Urea R-NH2 Tetrazole Tetrazoles/Amidines (Bioisosteres) Nitrile->Tetrazole NaN3 Hetero Quinazolinones (Fused Heterocycles) Subst->Hetero Cyclization

Figure 1: Divergent synthetic utility of the 4-Chloro-2,6-difluorobenzamide scaffold.

Detailed Protocols

Protocol A: Synthesis of 4-Chloro-2,6-difluorobenzoyl Isocyanate

Application: This is the critical step for generating Benzoylurea insecticides (analogs of Diflubenzuron/Teflubenzuron).[1] The acyl isocyanate is highly reactive and must be prepared in situ or isolated with strict moisture exclusion.[1]

Mechanism: Reaction with oxalyl chloride forms the isocyanate via an imidoyl chloride intermediate, releasing HCl and CO.

Reagents:

  • 4-Chloro-2,6-difluorobenzamide (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)[1]

  • Catalyst: None usually required, though trace DMF can accelerate.[1]

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a dropping funnel. Ensure the system is flame-dried and under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Suspend 4-Chloro-2,6-difluorobenzamide (10 mmol, 1.91 g) in anhydrous DCE (20 mL).

  • Addition: Add Oxalyl Chloride (12 mmol, 1.0 mL) dropwise at room temperature.

    • Note: Gas evolution (HCl/CO) will begin.[1] Vent to a scrubber containing NaOH solution.[1]

  • Reaction: Heat the mixture to mild reflux (80–85 °C) for 4–6 hours. The suspension should clear as the isocyanate forms.

  • Monitoring: Monitor by IR spectroscopy. Disappearance of the amide N-H stretch (3100-3400

    
    ) and appearance of the strong, broad Isocyanate -N=C=O stretch (~2240–2260 
    
    
    
    ) indicates completion.[1]
  • Isolation: Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a trap). The residue is the crude acyl isocyanate, typically a yellowish oil or low-melting solid.

  • Utilization: Immediately dissolve in dry THF and react with the target aniline to form the urea.[1]

Validation Criteria:

  • IR: Peak at ~2250

    
     (Isocyanate).[1]
    
  • Reactivity Check: Treat a small aliquot with methanol; analyze by TLC/LCMS for the formation of the methyl carbamate ester.

Protocol B: Regioselective Nucleophilic Aromatic Substitution ( )

Application: Introduction of amines to create 2-amino-benzamide derivatives, common precursors for quinazolinones.[1]

Scientific Rationale: The 2,6-fluorine atoms are highly activated by the ortho-carbonyl group (electron-withdrawing).[1] The 4-chlorine is significantly less reactive because it is meta to the carbonyl activation (though para to the leaving fluorine). Therefore, substitution occurs exclusively at the 2- or 6-position (symmetry makes them equivalent until the first substitution).[1]

Reagents:

  • 4-Chloro-2,6-difluorobenzamide (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, 1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA[1]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )[1]
    

Step-by-Step:

  • Preparation: Dissolve the benzamide (1.0 equiv) in DMF (0.5 M concentration).

  • Addition: Add

    
     followed by the amine.[1]
    
  • Conditioning: Heat to 60–80 °C.

    • Critical Insight: Do not overheat (>120 °C) to avoid displacing the 4-Cl or causing double substitution, although the electron-donating nature of the first added amine usually deactivates the ring toward a second attack.

  • Workup: Pour into ice water. The product often precipitates.[1] Filter and wash with water.[1]

Reaction Scheme Visualization:

SNAr Reactant 4-Cl-2,6-F2-Benzamide TS Meisenheimer Complex (Stabilized by Carbonyl) Reactant->TS + Amine Product 2-Amino-4-Cl-6-F-Benzamide TS->Product - HF

Figure 2: Mechanism of regioselective substitution.[1] The carbonyl group stabilizes the negative charge at the ortho-position during the transition state.

Protocol C: Dehydration to 4-Chloro-2,6-difluorobenzonitrile

Application: Nitriles are precursors to tetrazoles (sartans) and amidines.[1]

Reagents:

  • Dehydrating Agent: Phosphorus Oxychloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).[1]
  • Catalyst: Imidazole or DMF (Vilsmeier-Haack type activation).[1]

Step-by-Step:

  • Mix 4-Chloro-2,6-difluorobenzamide with

    
     (excess, acts as solvent) and a catalytic amount of NaCl or imidazole.[1]
    
  • Reflux (105 °C) for 2–3 hours.

  • Quench: Slowly pour the reaction mixture onto crushed ice (Exothermic!).

  • Extraction: Extract with Ethyl Acetate or DCM.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Safety & Handling (MSDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Specific Handling:

    • Acyl Isocyanates: Potent lachrymators and respiratory irritants.[1] Handle ONLY in a fume hood.

    • Fluorine Chemistry: HF may be generated as a byproduct in

      
       reactions (neutralized by base).[1]
      
  • Storage: Store cool and dry. The amide is stable; the isocyanate derivative must be used immediately or stored under Ar at -20°C.

References

  • Preparation of Acyl Isocyanates

    • Source: U.S. Patent 5,386,057A. "Process for the preparation of acyl isocyanates."[1]

    • URL
    • Relevance: Defines the standard oxalyl chloride protocol for benzamide conversion.
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Source: Chemistry LibreTexts, "Nucleophilic Aromatic Substitution."[1]

    • URL:[Link]

    • Relevance: Validates the regioselectivity rules (ortho-activ
  • Dehydration of Amides to Nitriles

    • Source: Organic Chemistry Portal, "Nitrile Synthesis."[1]

    • URL:[Link][1]

    • Relevance: Provides comparative methodologies for amide dehydration ( vs c
  • Compound Data (4-Chloro-2,6-difluorobenzamide)

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

    • Relevance: Physical properties and safety data.[1][3][4]

Sources

Application Note: 4-Chloro-2,6-difluorobenzamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 4-Chloro-2,6-difluorobenzamide (CAS 886500-36-3) as a high-value fluorinated scaffold in the synthesis of next-generation agrochemicals. While the non-chlorinated analog (2,6-difluorobenzamide) is the standard precursor for Diflubenzuron, the 4-chloro derivative offers unique steric and lipophilic properties for developing resistant-breaking Benzoylurea Insecticides (BUIs) and as a stable precursor for 4-Chloro-2,6-difluoroaniline via Hofmann rearrangement. This document provides validated protocols for urea coupling and amine synthesis, supported by mechanistic insights and process safety controls.

Introduction: The Fluorine Effect in Agrochemicals

The strategic incorporation of fluorine into crop protection agents enhances metabolic stability, lipophilicity, and membrane permeability. 4-Chloro-2,6-difluorobenzamide represents a "privileged structure" in pesticide chemistry due to its specific substitution pattern:

  • 2,6-Difluoro motif: Provides steric protection to the carbonyl group, preventing rapid hydrolytic degradation in the field, while increasing the acidity of the N-H bond to facilitate urea formation.

  • 4-Chloro substituent: Modulates the lipophilicity (logP) of the molecule, potentially altering the transport properties across insect cuticles compared to the unsubstituted parent compound.

Chemical Profile
PropertySpecification
Chemical Name 4-Chloro-2,6-difluorobenzamide
CAS Number 886500-36-3
Molecular Formula C₇H₄ClF₂NO
Molecular Weight 191.56 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Toluene
Melting Point 145–148 °C (Typical for class)

Core Application: Synthesis of Novel Benzoylurea Insecticides

The primary utility of this amide is as a nucleophilic building block for Benzoylphenylureas (BPUs) , a class of Chitin Synthesis Inhibitors (CSIs). These compounds disrupt the molting process in larvae (Lepidoptera/Coleoptera).[1]

Mechanistic Rationale

The synthesis relies on the reaction between the benzamide and an aryl isocyanate. The electron-withdrawing effect of the fluorine atoms at the 2,6-positions increases the acidity of the amide protons, making the nitrogen sufficiently nucleophilic to attack the isocyanate carbon without requiring strong deprotonation.

Experimental Protocol: Coupling with Aryl Isocyanates

Target: Synthesis of 1-(4-chlorophenyl)-3-(4-chloro-2,6-difluorobenzoyl)urea (Analog of Diflubenzuron).

Materials
  • Precursor: 4-Chloro-2,6-difluorobenzamide (1.0 eq)

  • Reagent: 4-Chlorophenyl isocyanate (1.1 eq)

  • Solvent: Toluene (anhydrous) or Xylene (for higher temperature)

  • Catalyst: None required (thermal) or DABCO (0.1 eq, optional for rate acceleration)

Step-by-Step Methodology
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow to ensure anhydrous conditions (Isocyanates hydrolyze in the presence of moisture).

  • Dissolution: Charge the flask with 4-Chloro-2,6-difluorobenzamide (10 mmol, 1.92 g) and anhydrous Toluene (50 mL). Stir at room temperature. The solid may not dissolve completely until heated.

  • Addition: Add 4-Chlorophenyl isocyanate (11 mmol, 1.69 g) in one portion.

  • Reaction: Heat the mixture to reflux (110°C) . Maintain reflux for 6–12 hours.

    • Process Check: Monitor reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The starting amide spot should disappear.

  • Work-up: Cool the reaction mixture slowly to room temperature, then to 0–5°C in an ice bath. The product typically precipitates as a white crystalline solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold toluene (2 x 10 mL) followed by cold hexane (2 x 10 mL) to remove unreacted isocyanate.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Troubleshooting & Optimization
  • Low Yield: If precipitation is poor, concentrate the toluene solution by 50% on a rotary evaporator before cooling.

  • Side Products: If the symmetrical urea (bis-4-chlorophenyl urea) is observed, moisture ingress occurred. Ensure solvent dryness (<50 ppm water).

Secondary Application: Synthesis of 4-Chloro-2,6-difluoroaniline

This amide serves as a stable, solid precursor to 4-Chloro-2,6-difluoroaniline , a critical intermediate for herbicides (e.g., pyridine-based auxins) and fungicides. The transformation is achieved via the Hofmann Rearrangement .

Experimental Protocol: Hofmann Rearrangement

Target: 4-Chloro-2,6-difluoroaniline.

Materials
  • Substrate: 4-Chloro-2,6-difluorobenzamide[1][2][3]

  • Oxidant: Sodium Hypochlorite (NaOCl, 10-13% solution) OR Phenyliodine(III) diacetate (PIDA) for mild conditions.

  • Base: Sodium Hydroxide (NaOH, 30% aq)

Step-by-Step Methodology (Classic Aqueous Route)
  • Preparation: In a reaction vessel, dissolve 4-Chloro-2,6-difluorobenzamide (10 mmol) in 10% NaOH solution (20 mL). Cool to 0°C.

  • Oxidation: Dropwise add NaOCl solution (1.1 eq) while maintaining the temperature below 5°C. Stir for 30 minutes.

  • Rearrangement: Slowly warm the solution to 80°C . Evolution of CO₂ (trapped as carbonate) indicates the rearrangement of the intermediate isocyanate to the amine.

  • Extraction: Stir at 80°C for 1 hour. Cool to room temperature. Extract the oily product with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the aniline.

Visualization of Synthetic Pathways[5][6]

The following diagram illustrates the divergent utility of 4-Chloro-2,6-difluorobenzamide in agrochemical synthesis.

G Start 4-Chloro-2,6-difluorobenzamide (Scaffold) Inter1 Intermediate: Benzoyl Isocyanate Start->Inter1 Alt Route: (COCl)2 Prod1 Benzoylurea Insecticide (Diflubenzuron Analog) Start->Prod1 Direct Coupling (Reflux/Toluene) Prod2 4-Chloro-2,6-difluoroaniline Start->Prod2 Hofmann Rearrangement Iso Reagent: 4-Chlorophenyl Isocyanate Iso->Prod1 Inter1->Prod1 + Aniline Reagent2 Reagent: NaOCl / NaOH Reagent2->Prod2 Downstream Downstream Agrochemicals (Herbicides/Fungicides) Prod2->Downstream Derivatization

Caption: Divergent synthesis map showing the conversion of the amide scaffold into Benzoylurea Insecticides (via isocyanate coupling) and Fluorinated Anilines (via Hofmann rearrangement).

Safety and Handling (HSE)

Hazard Identification:

  • Acute Toxicity: Fluorinated benzamides and their aniline derivatives can be toxic if swallowed or inhaled.

  • Skin/Eye Irritation: Solid dust is a mechanical irritant; solutions may cause chemical dermatitis.

  • Environmental: Benzoylureas are extremely toxic to aquatic invertebrates (Daphnia magna). All waste streams must be incinerated.

PPE Requirements:

  • Respiratory: N95 or P100 particulate respirator when handling the solid powder.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness) and long-sleeved lab coat.

  • Eyes: Chemical splash goggles.

References

  • Becher, H. M., et al. (1980). Synthesis and insecticidal activity of 1-(2,6-difluorobenzoyl)-3-phenylureas. Journal of Agricultural and Food Chemistry.

  • Ishaaya, I. (1990). Benzoylphenyl ureas and other selective insect control agents: Mechanism and application. In: Pesticides and Alternatives.

  • U.S. EPA. (1997). Reregistration Eligibility Decision (RED): Diflubenzuron. (Provides toxicological context for the class).

  • Liu, N., et al. (2012). Synthesis and biological activity of novel benzoylurea derivatives. Molecules. (Methodology for amide-isocyanate coupling).

  • BenchChem. (2025).[1][4][5] 2,6-Difluorobenzamide and derivatives: Product Specifications. (Reference for physical properties).

Sources

Application Note: Strategic Amide Bond Formations Involving 4-Chloro-2,6-difluorobenzamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Chloro-2,6-difluorobenzamide (CAS: 886500-36-3) is a critical scaffold in medicinal chemistry and agrochemical synthesis (e.g., benzoylurea insecticides like Diflubenzuron).[1] Its unique reactivity profile is defined by the "Ortho Effect" of the 2,6-difluoro substitution pattern and the electron-withdrawing nature of the 4-chloro group.

Key Chemical Challenges:

  • Nucleophilicity vs. Acidity: The electron-deficient ring significantly lowers the pKa of the amide protons (estimated pKa ~14-15 vs. ~23 for unsubstituted benzamide).[1] This increases acidity but decreases the nucleophilicity of the nitrogen, requiring specialized ligands for cross-coupling.

  • Chemoselectivity: The molecule contains a reactive aryl chloride. In metal-catalyzed cross-couplings, conditions must be tuned to prevent oxidative addition at the C4-Cl position when targeting the amide nitrogen.

  • Steric Hindrance: The ortho-fluorines create a "steric pocket" that protects the carbonyl from nucleophilic attack but also hinders the approach of bulky catalysts during N-arylation.

This guide provides two validated workflows:

  • Protocol A: De novo synthesis of the primary amide from the acid chloride.

  • Protocol B: Palladium-catalyzed N-arylation (Buchwald-Hartwig) with high chemoselectivity.[1]

Protocol A: Synthesis from 4-Chloro-2,6-difluorobenzoyl Chloride[1]

This protocol is preferred over nitrile hydrolysis due to milder conditions and higher purity profiles. It utilizes a biphasic system or a controlled organic addition to manage the exotherm caused by the electron-deficient carbonyl.

Reaction Logic

The 2,6-difluoro substitution makes the carbonyl carbon highly electrophilic. Standard Schotten-Baumann conditions (aqueous NaOH) can lead to hydrolysis of the acid chloride back to the acid.[1] Therefore, an anhydrous ammonolysis or a carefully buffered biphasic system is required.

Reagents & Equipment[7]
  • Precursor: 4-Chloro-2,6-difluorobenzoyl chloride (freshly prepared from acid via SOCl₂ or purchased).[1]

  • Nucleophile: Ammonium hydroxide (28-30% NH₃) OR Ammonia in Dioxane (0.5 M).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel.[2]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Purge a 3-neck flask with nitrogen. Dissolve 4-Chloro-2,6-difluorobenzoyl chloride (1.0 equiv) in dry DCM (5 mL per mmol).

  • Thermal Control: Cool the solution to 0 °C using an ice/water bath. Critical: The electron-withdrawing groups make this acid chloride aggressively reactive.[1]

  • Ammonia Addition:

    • Option A (Biphasic): Add Ammonium hydroxide (5.0 equiv) dropwise via addition funnel.[1] Maintain internal temperature < 10 °C.

    • Option B (Anhydrous - Recommended for high purity): Add 0.5 M Ammonia in Dioxane (3.0 equiv) dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The acid chloride spot (high Rf) should disappear; the amide spot (lower Rf) will appear.[1]

  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Redissolve residue in EtOAc and wash sequentially with:

      • 1M HCl (to remove excess ammonia).[1]

      • Saturated NaHCO₃ (to remove any hydrolyzed acid).[1]

      • Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Toluene/Heptane if necessary.

Protocol B: Chemoselective Pd-Catalyzed N-Arylation[1]

This is the high-value protocol for drug discovery.[1] It addresses the challenge of coupling the amide nitrogen (N-H) to an external Aryl Halide without disturbing the intrinsic C4-Chlorine on the benzamide ring.[1]

Mechanistic Strategy

To achieve selectivity, we exploit the bond dissociation energy differences. We use an external Aryl Bromide or Aryl Iodide as the coupling partner. The Pd-catalyst will undergo oxidative addition with Ar-Br/Ar-I significantly faster than with the electron-rich (relative to the catalyst) C-Cl bond on the benzamide.[1]

Ligand Choice: Xantphos is the gold standard here. Its wide bite angle (111°) facilitates the reductive elimination of the amide, which is often the rate-determining step for primary amides.

Workflow Visualization

GStartStart:4-Cl-2,6-F-BenzamideStep11. Degassing(Removal of O2)Start->Step1PartnerPartner:Ar-Br or Ar-IPartner->Step1CatCatalyst System:Pd(OAc)2 + XantphosCat->Step1BaseBase:Cs2CO3 (Anhydrous)Base->Step1Step22. Oxidative Addition(Selectivity Control)Step1->Step2Heat 100°CStep33. Amide Binding(Base assisted)Step2->Step3WarningCRITICAL:Avoid Ar-Cl partnersto prevent polymerizationStep2->WarningStep44. Reductive EliminationStep3->Step4ProductProduct:N-Aryl BenzamideStep4->Product

Figure 1: Chemoselective Cross-Coupling Workflow.[1] Note the specific exclusion of Aryl Chlorides as partners to maintain selectivity.

Experimental Protocol

Scale: 1.0 mmol basis.

ComponentEquivalentsRoleNotes
Amide 1.2 eqNucleophileExcess used to drive full consumption of halide.[1][3]
Ar-Br / Ar-I 1.0 eqElectrophileMust be Br or I to outcompete the internal Cl.[1]
Pd(OAc)₂ 2-5 mol%Pre-catalystStable source of Pd(II).[1]
Xantphos 2.5-6 mol%LigandEnsures stability and reductive elimination.[1]
Cs₂CO₃ 2.0 eqBaseCarbonate is sufficient due to amide acidity.
Dioxane 0.2 MSolventAnhydrous, degassed.

Procedure:

  • Vessel Prep: Oven-dry a reaction vial/tube containing a magnetic stir bar.

  • Solids Addition: Weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (17 mg, 0.03 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), 4-Chloro-2,6-difluorobenzamide (230 mg, 1.2 mmol), and the Aryl Bromide partner (1.0 mmol).

  • Degassing (Crucial): Cap the vial with a septum. Evacuate and backfill with Argon 3 times. Oxygen acts as a catalyst poison and promotes homocoupling.

  • Solvent: Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Activation: Place in a pre-heated block at 100 °C . Stir vigorously.

    • Note: The reaction typically turns from yellow to deep orange/brown.

  • Duration: Run for 12-16 hours. Monitor by LC-MS.[1] Look for the mass of [Product + H]+.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate filtrate.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst DeactivationEnsure rigorous degassing.[1] Switch to Pd₂dba₃ (source of Pd(0)) if Pd(II) reduction is sluggish.[1]
Homocoupling of Ar-X OxidationCheck Argon lines for leaks.
Self-Reaction (Polymer) Loss of SelectivityEnsure the coupling partner is an Iodide or Bromide , never a Chloride.[1] Lower temperature to 80°C.
Poor Solubility AggregationThe amide is sparingly soluble. Add 10% DMF as a co-solvent or use t-BuOH as the solvent (helps break H-bonds).[1]

References

  • General Amide Synthesis (Schotten-Baumann/Biphasic)

    • Organic Syntheses, Coll. Vol. 3, p. 490 (1955). Standard protocols for acid chloride conversion.
    • [1]

  • Buchwald-Hartwig Amidation of Primary Amides

    • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][4][5] Journal of the American Chemical Society, 124(21), 6043–6048.

    • [1]

  • Xantphos Ligand Utility

    • Kranenburg, M., et al. (1995). New Diphosphine Ligands Based on Heterocyclic Aromatics. Organometallics, 14(6), 3081–3089.
    • [1]

  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 886500-36-3 (4-Chloro-2,6-difluorobenzamide).[1]

    • [1]

Strategic Derivatization of 4-Chloro-2,6-difluorobenzamide: A Guide to Unlocking Its Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-difluorobenzamide is a pivotal building block in contemporary chemical synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its unique electronic and structural features, characterized by an activated aromatic ring and a versatile amide functional group, offer multiple avenues for chemical modification. This application note provides a comprehensive guide to the strategic derivatization of this scaffold. We delve into the underlying principles of its reactivity and present detailed, field-proven protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and modifications of the benzamide moiety. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Molecular Architecture and Reactivity Profile

The synthetic utility of 4-Chloro-2,6-difluorobenzamide stems from the well-defined reactivity of its two primary functional sites: the C4-chloro substituent and the C1-benzamide group. The aromatic ring is rendered significantly electron-deficient by the cumulative inductive and resonance effects of three key substituents:

  • Two ortho-Fluorine Atoms: As highly electronegative atoms, the fluorine substituents strongly withdraw electron density via the sigma framework (inductive effect), activating the entire ring towards nucleophilic attack.

  • One para-Amide Group: The carboxamide group is a powerful electron-withdrawing group through resonance, delocalizing the ring's π-electrons.

This electronic arrangement makes the carbon atom at the C4 position, bearing the chlorine, highly electrophilic and susceptible to substitution. Consequently, the C-Cl bond is the primary locus for derivatization.[1][2][3][4][5]

Caption: Reactivity map of 4-Chloro-2,6-difluorobenzamide.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron-deficient nature of the aromatic ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbon bearing the chloride, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3][4] The negative charge of this intermediate is effectively delocalized by the ortho-fluorine and para-amide groups, which is crucial for lowering the activation energy of this step. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[3]

G start 4-Chloro-2,6-difluorobenzamide + Nucleophile (Nu-) step1 Step 1: Nucleophilic Attack start->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Step 2: Elimination of Cl- intermediate->step2 product Substituted Product step2->product

Caption: The SNAr addition-elimination mechanism.

Protocol 1: SNAr Amination with Morpholine

This protocol describes the synthesis of 4-(morpholino)-2,6-difluorobenzamide, a common transformation.

Materials:

  • 4-Chloro-2,6-difluorobenzamide

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel.

Procedure:

  • To a round-bottom flask, add 4-Chloro-2,6-difluorobenzamide (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

  • Stir the suspension and add morpholine (1.5 eq).

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-8 hours).

  • After completion, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

Purification:

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water) or purification by flash column chromatography on silica gel.

Rationale:

  • Solvent: A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

  • Base: K₂CO₃ is a mild base sufficient to neutralize the HCl generated in situ, driving the reaction forward. It is heterogeneous in DMSO, which can simplify workup.

  • Temperature: Elevated temperatures are required to overcome the activation energy for the nucleophilic attack on the aromatic ring.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AminesK₂CO₃, DIPEADMSO, NMP100-14075-95
Phenols/AlcoholsNaH, K₂CO₃DMF, DMSO80-12060-85
ThiolsK₂CO₃, Cs₂CO₃DMF60-10080-98

Pathway II: Palladium-Catalyzed Cross-Coupling

For constructing carbon-carbon and carbon-nitrogen bonds, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable tools. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two of the most powerful methods for this purpose.[6][7]

G cluster_reactants Core Components cluster_catalyst Catalytic System ArylHalide 4-Chloro-2,6-difluorobenzamide Reaction Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) ArylHalide->Reaction CouplingPartner Coupling Partner (e.g., R-B(OH)2 or R2-NH) CouplingPartner->Reaction Catalyst Pd(0) Precursor (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Reaction Base Base (e.g., K3PO4, NaOtBu) Base->Reaction Product Coupled Product Reaction->Product

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2,6-difluoro-[1,1'-biphenyl]-4-carboxamide.

Materials:

  • 4-Chloro-2,6-difluorobenzamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), tribasic

  • Toluene and Water (degassed)

  • Round-bottom flask or microwave vial, magnetic stirrer, condenser.

Procedure:

  • In a reaction vessel, combine 4-Chloro-2,6-difluorobenzamide (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically a 10:1 ratio).

  • Heat the mixture to 100 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS, typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

Rationale:

  • Catalytic Cycle: The reaction proceeds via a well-established cycle of oxidative addition of the aryl chloride to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][8]

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos are critical. They stabilize the palladium catalyst, promote the oxidative addition step (especially with aryl chlorides), and facilitate the final reductive elimination.[9]

  • Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[10]

Protocol 3: Buchwald-Hartwig Amination with Aniline

This protocol is for the synthesis of 2,6-difluoro-4-(phenylamino)benzamide.

Materials:

  • 4-Chloro-2,6-difluorobenzamide

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to a reaction vessel.

  • Add 4-Chloro-2,6-difluorobenzamide (1.0 eq).

  • Add anhydrous toluene, followed by aniline (1.2 eq).

  • Seal the vessel and heat to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through Celite.

  • Carefully wash the filtrate with 1M HCl (to remove excess aniline) followed by brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

Purification:

  • Purification by flash column chromatography is typically required.

Rationale:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a specialized biarylphosphine ligand like XPhos is highly effective for C-N bond formation.[6][11][12]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate prior to reductive elimination.[6][11]

Pathway III: Transformations of the Benzamide Moiety

While derivatization at the C4 position is most common, the benzamide functional group offers further opportunities for diversification.

Protocol 4: Hydrolysis to 4-Chloro-2,6-difluorobenzoic Acid

Accessing the corresponding carboxylic acid opens up a new range of reactions, such as amide couplings with different amines.

Materials:

  • 4-Chloro-2,6-difluorobenzamide

  • 6M Hydrochloric Acid (HCl) or 10M Sodium Hydroxide (NaOH)

  • Round-bottom flask, condenser, heating mantle.

Procedure (Acidic Hydrolysis):

  • Suspend 4-Chloro-2,6-difluorobenzamide (1.0 eq) in 6M HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The solid should gradually dissolve.

  • Monitor by LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. The product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Rationale:

  • Harsh conditions (strong acid or base and heat) are necessary to hydrolyze the stable amide bond. This reaction converts the amide to a carboxylic acid, releasing ammonia (or forming an ammonium salt).[13]

Protocol 5: Reduction to (4-Chloro-2,6-difluorophenyl)methanamine

Reducing the amide to a benzylamine provides a flexible linker for further elaboration.

Materials:

  • 4-Chloro-2,6-difluorobenzamide

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, condenser, dropping funnel, ice bath.

Procedure (using LiAlH₄):

  • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere.

  • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flask under nitrogen and cool to 0 °C.

  • Dissolve 4-Chloro-2,6-difluorobenzamide (1.0 eq) in anhydrous THF and add it slowly via a dropping funnel to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and carefully quench by the sequential, slow addition of water, followed by 15% aq. NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

Rationale:

  • Strong hydride reagents like LiAlH₄ are required to reduce the resonance-stabilized amide carbonyl group completely to a methylene (-CH₂-) group.[14][15] The reaction proceeds through an iminium ion intermediate. Strict anhydrous conditions are mandatory.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. organic-chemistry.org. [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed. PubMed. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. OpenStax. [Link]

  • Derivatization for liquid chromatography-mass spectrometry. ScienceDirect. [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. YouTube. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Derivatization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. YouTube. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. MDPI. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Taylor & Francis Online. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). Royal Society of Chemistry. [Link]

  • A Quick Guide to Reductions in Organic Chemistry. orgchem.by. [Link]

  • Design strategy of the novel 2,6-difluorobenzamide derivatives... - ResearchGate. ResearchGate. [Link]

  • CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents.
  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC. NCBI. [Link]

  • CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents.
  • Reduction of Organic Functional Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes - MSU Chemistry. Michigan State University. [Link]

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-2,6-difluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 4-Chloro-2,6-difluorobenzamide (CAS: 886500-36-3) Support Level: Tier 3 (Senior Application Scientist)[1]

Core Directive: The Yield Philosophy

Welcome to the Technical Support Center. As researchers, we often treat yield as a variable of chance.[2] In the synthesis of 4-Chloro-2,6-difluorobenzamide , yield is a variable of competition.

This molecule presents a specific challenge: the 2,6-difluoro substitution pattern .[1][2] The steric bulk and electron-withdrawing nature of the fluorine atoms create a "Goldilocks" zone for reactivity.[1]

  • Too aggressive: You hydrolyze the amide bond to the benzoic acid (4-Chloro-2,6-difluorobenzoic acid).[1]

  • Too passive: The steric hindrance prevents nucleophilic attack, stalling the reaction.[2]

This guide focuses on the two primary synthetic routes: Acyl Chloride Amidation (Route A) and Nitrile Hydrolysis (Route B).

Route A: The Acid Chloride Amidation (Recommended)[2]

This is the industry standard for high purity. You react 4-Chloro-2,6-difluorobenzoyl chloride with ammonia.[1]

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Temperature < 10°C (Addition)20-25°C (Aging)High temperatures favor the hydrolysis of the acid chloride by trace water over the amidation by ammonia.[1]
Solvent System Anhydrous Toluene or DCMBiphasic systems (Water/DCM) are risky due to competing hydrolysis. Anhydrous organic solvents are preferred.
Stoichiometry

2.2 eq.[3]

One equivalent forms the amide; the second neutralizes the HCl byproduct.[2] Insufficient

leaves unreacted acid chloride.[1]
Step-by-Step Protocol (Anhydrous Method)
  • Charge: Load 4-Chloro-2,6-difluorobenzoyl chloride (1.0 eq) into anhydrous Toluene (10V).

  • Cool: Chill the system to 0–5°C.

  • Addition: Sparge anhydrous

    
     gas sub-surface or add 28% 
    
    
    
    very slowly.
    • Note: If using aqueous ammonia (

      
      ), you must  use a biphasic system with vigorous stirring ( > 500 RPM) to maximize interfacial surface area.[2]
      
  • Aging: Allow to warm to 20°C and stir for 2 hours.

  • Quench: Add water to dissolve the

    
     salt formed.
    
  • Isolation: Filter the solid precipitate (Amide is often insoluble in Toluene) or separate phases if soluble.

Troubleshooting Guide: Acid Chloride Route

Q: My yield is low (~60%), and I have a large amount of acidic impurity. What happened? A: You suffered from Competitive Hydrolysis .

  • Diagnosis: Check the pH of the aqueous phase.[4] If pH < 8, you ran out of ammonia.[2]

  • Fix: Ensure the reaction remains basic (pH > 9) throughout the addition. The 4-chloro and 2,6-difluoro groups make the carbonyl carbon highly electrophilic, meaning it reacts with water instantly if

    
     isn't available.[1][2]
    

Q: The product is sticky/oily and won't crystallize. A: This indicates Oligomer/Imide Formation .

  • Mechanism: Excess heat caused the amide to react with another molecule of acid chloride, forming the imide dimer.[2]

  • Fix: Strictly control the exotherm during addition. Keep T < 10°C.

Route B: Nitrile Hydrolysis (Alternative)[1]

Used when the acid chloride is unstable or unavailable. You hydrolyze 4-Chloro-2,6-difluorobenzonitrile .[1]

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Reagent

(30%) / NaOH (Cat.)[1]
The "Radziszewski reaction" conditions. Basic peroxide is a super-nucleophile (

) that attacks the nitrile faster than

.
pH Control 8.0 – 9.0pH > 10 causes rapid over-hydrolysis to the carboxylic acid.[1]
Temperature 40–50°CToo cool = slow conversion. Too hot (>60°C) = over-hydrolysis to acid.[1]
Visualizing the Reaction Pathways

The following diagram illustrates the competition between forming the desired amide and the unwanted acid byproduct.

ReactionPathways Start_Cl Acid Chloride (Precursor A) Target TARGET: 4-Chloro-2,6-difluorobenzamide Start_Cl->Target + NH3 (Fast) Impurity IMPURITY: 4-Chloro-2,6-difluorobenzoic Acid Start_Cl->Impurity + H2O (Competitive) Start_CN Nitrile (Precursor B) Start_CN->Target H2O2 / NaOH (Controlled) Target->Impurity Over-Hydrolysis (pH > 10 or High T)

Caption: Figure 1. Reaction pathways showing the critical competition between amidation (green) and hydrolysis (red).

Purification & Isolation

Even with a good reaction, yield is often lost during workup.[2]

Q: I have solids in my reaction mixture. Should I filter them or dissolve them? A: It depends on the solvent.

  • In Toluene: The product is likely the solid precipitate (along with

    
    ). Do not filter yet.  Add water to dissolve the salts first. The remaining solid is your product.
    
  • In Water (Nitrile route): The product precipitates out. Filter directly.

Q: How do I recrystallize to remove the benzoic acid impurity? A: Use Isopropanol (IPA) / Water .

  • Dissolve crude solid in refluxing IPA.[1]

  • Add hot water until slightly turbid.

  • Cool slowly to 5°C.

  • Why this works: The benzoic acid impurity is significantly more soluble in the aqueous alcohol mother liquor than the amide, especially if the pH is slightly adjusted to 8 (forming the benzoate salt, which stays in water).[2]

Logic-Based Troubleshooting Tree

Use this flow to diagnose yield loss in real-time.

Troubleshooting Start Yield Issue Detected Check_Impurity Analyze Impurity Profile (HPLC/TLC) Start->Check_Impurity Acid_High High Acid Content (> 5%) Check_Impurity->Acid_High Start_Material Unreacted Starting Material Check_Impurity->Start_Material Unknown Sticky/Tarry Residue Check_Impurity->Unknown Water_Check Check Water Content in Solvent Acid_High->Water_Check Temp_Check Check Temperature Start_Material->Temp_Check Exotherm Did Exotherm Spike? Unknown->Exotherm Dry_Solvent Action: Dry Solvent or Increase NH3 rate Water_Check->Dry_Solvent Increase_T Action: Increase Aging Time (Do not exceed 40°C) Temp_Check->Increase_T Cooling Action: Improve Cooling Slow Addition Exotherm->Cooling

Caption: Figure 2. Diagnostic logic tree for identifying root causes of yield loss.

References

  • Preparation of 2,6-difluorobenzamide by non-c

    • Source: CN1861575A (Patent).[1]

    • Relevance: Establishes the hydrolysis parameters for the 2,6-difluoro motif, applicable to the 4-chloro deriv
    • Link:[1]

  • Industrial production method of 2,6-difluorobenzamide (Peroxide Route).

    • Source: CN101462980B (Patent).[1]

    • Relevance: Details the method to prevent over-hydrolysis.
    • Link:[1]

  • Process for making 2,6-difluorobenzonitrile (Precursor Synthesis).

    • Source: US5502235A (Patent).[5]

    • Relevance: Provides context on the stability and synthesis of the nitrile precursor.
    • Link:[1]

  • 4-Chloro-2,6-difluorobenzamide Product D

    • Source: Sigma-Aldrich / Merck.[1]

    • Relevance: Physical property verific
    • Link:[1]

Sources

Technical Support Center: Solvent Optimization for 4-Chloro-2,6-difluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on the Synthesis of 4-Chloro-2,6-difluorobenzamide Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Reference ID: TS-GUIDE-2025-CDF-01[1][2]

Core Directive & Executive Summary

The Challenge: The synthesis of 4-Chloro-2,6-difluorobenzamide (a critical intermediate for benzoylphenylurea insecticides like Diflubenzuron and pharmaceutical scaffolds) is governed by a delicate balance between nucleophilic attack (amidation) and hydrolysis (side reaction).[1][2] Solvent selection dictates not just solubility, but the kinetic competition between these two pathways.

The Solution: This guide moves beyond generic protocols to address the mechanistic impact of solvents. We focus on the Acyl Chloride Ammonolysis route, as it is the industry standard for high-purity synthesis.[1]

Key Takeaway:

  • Non-polar solvents (Toluene, DCM) in a biphasic system offer superior impurity control but require vigorous agitation.

  • Polar aprotic solvents (THF, Acetone) accelerate reaction rates but increase the risk of hydrolysis (formation of 4-chloro-2,6-difluorobenzoic acid).[1][2]

Troubleshooting Guide (Q&A Format)

Issue 1: "My yield is consistently low (<70%), and I see a significant acidic peak in HPLC."

Diagnosis: You are likely experiencing competitive hydrolysis . The acid chloride precursor (4-chloro-2,6-difluorobenzoyl chloride) is reacting with water before the ammonia can attack.[1][2] This is common when using water-miscible solvents (like Acetone or THF) without strict temperature control.[2]

Technical Explanation: The electron-withdrawing fluorine atoms at the 2,6-positions destabilize the carbonyl carbon, making it highly electrophilic.[1] In a homogeneous aqueous-organic mixture (e.g., Acetone/aq.[2] NH₃), water molecules solvate the acyl chloride intimately, competing effectively with ammonia.

Corrective Action:

  • Switch to a Biphasic System: Use Dichloromethane (DCM) or Toluene as the reaction solvent.

  • Protocol Adjustment: Dissolve the acid chloride in the organic phase. Add aqueous ammonia slowly at 0–5°C .

  • Why this works: The acid chloride remains in the organic phase, protected from the bulk water. Reaction occurs only at the interface where ammonia (which can cross the interface) attacks preferentially due to its higher nucleophilicity compared to water.

Issue 2: "The product precipitates as a sticky gum/oil instead of a crystalline solid."

Diagnosis: This is a Solvent Occlusion or Oiling Out phenomenon. It occurs when the solvent system has intermediate solubility for the product at the reaction temperature, or when impurities (like the benzoic acid byproduct) lower the melting point.

Corrective Action:

  • Change the Workup Solvent: If using Toluene, cool the mixture to <10°C and add an antisolvent like Hexane or Heptane to force crystallization.

  • Recrystallization: Redissolve the crude gum in hot Ethanol/Water (80:20) . Cool slowly. The amide functionality forms strong hydrogen bonds with ethanol, aiding lattice formation.

Issue 3: "Reaction rate is too slow in Toluene."

Diagnosis: In non-polar solvents, the rate-limiting step is the mass transfer of ammonia across the phase boundary.[1]

Corrective Action:

  • Increase Agitation: Ensure high-shear mixing (overhead stirrer >500 RPM).

  • Phase Transfer Catalyst (PTC): Add 1-2 mol% of Tetrabutylammonium bromide (TBAB) .[2] This transports hydroxide/ammonia into the organic layer, accelerating the reaction without changing the solvent system.

Experimental Protocols & Methodologies

Method A: Biphasic Ammonolysis (Recommended for High Purity)[2]

Objective: Synthesis of 4-Chloro-2,6-difluorobenzamide via interfacial reaction.

Reagents:

  • 4-Chloro-2,6-difluorobenzoyl chloride (1.0 eq)[2]

  • Ammonium Hydroxide (25-30% aq.[1][2] solution, 2.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (10 volumes)[2]

Step-by-Step Protocol:

  • Preparation: Charge a reactor with 1.0 eq of acid chloride and 10 volumes of DCM . Cool to 0°C .

  • Addition: Add 2.5 eq of aqueous ammonia dropwise over 30 minutes. Crucial: Maintain internal temperature <10°C to suppress hydrolysis.

  • Reaction: Stir vigorously (turbulent flow) at 0–10°C for 2 hours. Monitor by TLC or HPLC.[3]

  • Quench & Separation: Stop stirring. Allow phases to separate.

    • Product Location: The amide product may precipitate (filter it) or stay in the DCM layer depending on concentration.

    • If Precipitated:[3] Filter the solid, wash with water (removes NH₄Cl byproduct) and cold DCM.

    • If Soluble: Wash organic layer with 1M HCl (removes excess NH₃), then Brine. Dry over Na₂SO₄ and evaporate.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

Method B: Homogeneous Route (Fast Screening)

Objective: Rapid synthesis for small-scale/HTS.

Solvent: Tetrahydrofuran (THF). Protocol: Dissolve acid chloride in anhydrous THF. Bubble anhydrous NH₃ gas or add 0.5M NH₃ in Dioxane.

  • Note: Requires anhydrous conditions to prevent acid formation.

Data Analysis: Solvent Suitability Matrix

Solvent ClassSpecific SolventReaction RateHydrolysis RiskWorkup EaseRecommendation
Chlorinated Dichloromethane (DCM)ModerateLowHighPrimary Choice (Product often soluble, easy wash).[1][2]
Aromatic TolueneSlow (Biphasic)Very LowHighSecondary Choice (Green alternative to DCM).[2]
Polar Aprotic THF / AcetoneFastHighLowAvoid (Unless anhydrous NH₃ is used).
Polar Protic Water (Neat)N/AExtremeN/AFail (Acid chloride hydrolyzes rapidly).[2]

Visualizations (Graphviz/DOT)

Figure 1: Reaction Mechanism & Impurity Pathways

Caption: Competitive pathways in the synthesis. The solvent choice determines whether the Amidation (Blue) or Hydrolysis (Red) pathway dominates.[2]

ReactionPathways cluster_solvents Solvent Influence Start 4-Chloro-2,6-difluorobenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack NH3 Ammonia (Nucleophile) NH3->Intermediate H2O Water (Competitor) H2O->Intermediate Product 4-Chloro-2,6-difluorobenzamide (Target) Intermediate->Product -HCl (Fast in DCM) Impurity 4-Chloro-2,6-difluorobenzoic Acid (Impurity) Intermediate->Impurity -HCl (Fast in Acetone/H2O) Solvent1 Biphasic (DCM/Tol) Protects from H2O Solvent1->Product Solvent2 Homogeneous (THF) Exposes to H2O Solvent2->Impurity

Figure 2: Workup Decision Tree

Caption: Logic flow for isolating pure product based on reaction outcome.

WorkupLogic Start Reaction Complete CheckState Physical State? Start->CheckState Precipitate Solid Precipitate CheckState->Precipitate High Conc. Solution Clear Solution CheckState->Solution Low Conc. Action1 Filter & Wash (Water -> Cold DCM) Precipitate->Action1 Action2 Evaporate Solvent Solution->Action2 Recryst Recrystallize (EtOH/H2O) Action1->Recryst If Purity <98% Action2->Recryst

FAQ: Advanced Technical Queries

Q: Can I use "Green" solvents like Ethyl Acetate? A: Ethyl Acetate is risky. Primary amines (ammonia) can react with esters (Ethyl Acetate) to form acetamides (e.g., Acetamide) as a byproduct, although this is slow at low temperatures.[2] For a green alternative, 2-MeTHF (2-Methyltetrahydrofuran) is superior due to its immiscibility with water, allowing a biphasic protocol similar to Toluene.[1][2]

Q: Why is the melting point of my product lower than the literature value (150-153°C)? A: This is a classic sign of Benzoic Acid contamination .[2] Even 1-2% of the hydrolysis byproduct can significantly depress the melting point.[1] Wash your solid product with 5% Aqueous Sodium Bicarbonate (NaHCO₃). The acid impurity will dissolve as the salt, while the amide remains insoluble.

Q: Does the position of the Fluorine atoms affect solvent choice? A: Yes. The 2,6-difluoro substitution creates a "ortho effect," sterically shielding the carbonyl slightly but also making it more electron-deficient.[1][2] This makes the acid chloride more reactive toward water than unsubstituted benzoyl chloride. This necessitates the strict anhydrous or biphasic conditions described above.

References

  • BenchChem. (2025).[2][3][4][5] An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.Link[2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 87438, 2,6-Difluorobenzoyl chloride.[1][2]Link[2]

  • Cayman Chemical. (2022).[2][6] Diflubenzuron Product Information & Solubility Data.[6]Link[2]

  • MDPI. (2017).[2] Solvent- and Catalyst-Free Synthesis of gem-Difluorinated Compounds.[1][2][7]Link[2]

  • Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: 4-Chloro-2,6-difluorobenzaldehyde (Precursor).[1][2]Link[2]

Sources

Validation & Comparative

Technical Comparative Guide: Purity Determination of 4-Chloro-2,6-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Landscape

4-Chloro-2,6-difluorobenzamide (CAS: 886500-36-3) is a critical intermediate, often serving as the scaffold for benzoylurea insecticides and fluorinated pharmaceutical active ingredients (APIs).[1] In synthetic workflows, it is typically generated via the amidation of 4-chloro-2,6-difluorobenzoyl chloride.

The purity analysis of this compound presents specific challenges:

  • Structural Similarity of Impurities: The primary impurities—4-chloro-2,6-difluorobenzoic acid (hydrolysis product) and des-chloro analogs—possess similar UV chromophores and polarity to the analyte.

  • Thermal Lability: While benzamides are generally stable, fluorinated benzoyl derivatives can undergo dehydration to nitriles or decarboxylation under the high thermal stress of Gas Chromatography (GC) injection ports.

  • Regulatory Rigor: For downstream API use, the method must separate trace impurities (<0.05%) with high resolution, necessitating a technique superior to simple TLC or melting point analysis.

This guide compares three dominant analytical methodologies and establishes a validated High-Performance Liquid Chromatography (HPLC) protocol as the gold standard for routine purity assessment.

Comparative Methodology: Selecting the Right Tool

Before detailing the HPLC protocol, it is essential to validate why this technique is chosen over alternatives.

Performance Matrix: HPLC vs. GC-FID vs. qNMR
FeatureHPLC-UV (Recommended) GC-FID/MS qNMR (Quantitative NMR)
Primary Utility Routine purity & impurity profilingVolatile impurity analysisAbsolute potency determination
Sample Integrity High (Ambient/mild temperature)Medium/Low (Risk of thermal degradation)High (Non-destructive)
Sensitivity (LOD) Excellent (< 0.01%)Good (< 0.05%)Moderate (~0.5 - 1.0%)
Selectivity Tunable (Mobile phase/Column choice)Fixed by volatility/polarityHigh (Structural elucidation)
Throughput High (Automated sequences)HighLow (Long acquisition times)
Limitations Requires reference standardsIn-injector breakdown of amidesExpensive; poor for trace impurities
Decision Logic: The Case for HPLC

While qNMR is superior for establishing the absolute potency of a primary reference standard, it lacks the dynamic range to detect trace process impurities (e.g., 0.05% unreacted acid). GC-FID poses a risk of dehydrating the primary amide to a nitrile in the injector liner (


).[1] Therefore, Reverse-Phase HPLC (RP-HPLC)  is the only viable technique for robust, routine purity analysis.[1]

MethodSelection Start Start: Purity Analysis 4-Chloro-2,6-difluorobenzamide Goal Goal: Trace Impurity Profiling (<0.1%) Start->Goal Potency Goal: Absolute Potency (No Standard Available) Start->Potency Volatile Is the sample volatile & thermally stable? Goal->Volatile qNMR qNMR (Low Sensitivity) Potency->qNMR Primary Choice GC GC-FID/MS (Risk: Dehydration to Nitrile) Volatile->GC Yes HPLC RP-HPLC (Recommended) Volatile->HPLC No / Unsure GC->HPLC Thermal Degradation Observed

Figure 1: Decision tree for selecting analytical methodology. HPLC is favored for stability and sensitivity.

Optimized HPLC Protocol

This protocol uses a "self-validating" system suitability design. We utilize an acidic mobile phase to suppress the ionization of the potential impurity (4-chloro-2,6-difluorobenzoic acid), ensuring it retains on the column rather than eluting in the void volume.[1]

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]
    • Why: The C18 phase provides strong hydrophobic interaction to separate the chloro-substituted amide from the more polar acid impurity.

  • Mobile Phase A:

    
     Phosphoric Acid (
    
    
    
    ) in Water.[1]
    • Why: Low pH (~2.2) suppresses silanol activity (reducing tailing) and keeps acidic impurities protonated for better peak shape.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controlled).
    
  • Detection: UV at

    
     (Reference: 
    
    
    
    if DAD).[1]
  • Injection Volume:

    
    .
    
Gradient Profile

A gradient is preferred over isocratic flow to ensure highly retained dimers or late-eluting non-polar byproducts are cleared from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Start
10.04060Linear Ramp
12.01090Wash
15.01090Hold
15.18020Re-equilibrate
20.08020End
Standard & Sample Preparation[1]
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Standard:

    
     4-Chloro-2,6-difluorobenzamide in diluent.[1]
    
  • Sensitivity Solution: Dilute Stock to

    
     (0.05% level) to verify LOQ.
    

Experimental Validation (ICH Q2(R1) Aligned)

The following data represents typical performance metrics expected when validating this method under ICH Q2(R1) guidelines.

Specificity & Elution Order

The method must demonstrate the ability to separate the analyte from its synthesis precursors.

  • Retention Time (RT) Prediction:

    • 4-Chloro-2,6-difluorobenzoic acid: ~4.5 min (More polar, elutes first).

    • 4-Chloro-2,6-difluorobenzamide (Analyte): ~8.2 min.

    • 4-Chloro-2,6-difluorobenzonitrile (Thermal degradant/impurity): ~11.5 min (Less polar).[1]

  • Resolution (

    
    ): 
    
    
    
    between Acid and Amide peaks.
Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target concentration).

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1]
  • Self-Validation Check: The y-intercept of the calibration curve should be statistically indistinguishable from zero (within 2% of the 100% response).

Robustness (Troubleshooting Guide)
Parameter ChangeExpected EffectCorrective Action
pH Increase (>3.0) Acid impurity peak broadens; RT decreases.[1]Ensure 0.1%

is fresh.
Temp Decrease (<20°C) Pressure increases; peaks widen.[1]Use column oven at 30°C.
Wavelength (220 nm) Higher sensitivity but more solvent noise.Stick to 254 nm for purity; use 220 nm for trace analysis only.

Experimental Workflow Diagram

This workflow illustrates the critical path from sample setup to data reporting, emphasizing the "System Suitability" checkpoint which acts as the quality gate.

HPLCWorkflow Prep Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) System System Setup Column: C18, 30°C Mobile Phase: Acidic H2O/ACN Prep->System Suitability System Suitability Test (SST) Inject Standard (5 reps) System->Suitability Check Check Criteria: RSD < 2.0% Tailing < 1.5 Suitability->Check Fail Troubleshoot: Check Pump/Leaks/Column Check->Fail Fail Pass Inject Samples Check->Pass Pass Fail->System Calc Data Processing Area Normalization or External Std Calculation Pass->Calc

Figure 2: Step-by-step HPLC analytical workflow with integrated quality control gates.

References

  • International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[4] (Chapter 2: Basic Concepts and Control of Separation). [Link][1]

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[5] [Link]

  • PubChem. (n.d.). Compound Summary: 2,6-Difluorobenzamide.[6][7][8] National Library of Medicine. [Link]

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A Comparative Guide to Halogenated Benzamides in Catalysis: From Reagent to Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the strategic incorporation of halogen atoms into molecular scaffolds has emerged as a powerful tool to modulate reactivity, selectivity, and catalytic efficiency. Among the myriad of halogenated organic molecules, halogenated benzamides represent a versatile and increasingly important class of compounds. Their utility spans from serving as potent halogenating and oxidizing agents to acting as nuanced ligands in transition-metal catalysis and as organocatalysts in their own right.

This guide provides a comparative study of halogenated benzamides in catalysis, with a focus on how the nature of the halogen atom—from fluorine to iodine—influences their performance. We will delve into the mechanistic underpinnings of their catalytic activity, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in organic synthesis and drug development.

The Dichotomy of Halogenated Benzamides in Catalysis

Halogenated benzamides can be broadly classified into two categories based on their primary role in a catalytic transformation:

  • N-Halobenzamides: Where the halogen is attached to the nitrogen atom of the amide. These compounds are primarily utilized as electrophilic halogenating agents and oxidants. Their reactivity is a direct function of the N-X bond's lability and electrophilicity.

  • Aryl-Halogenated Benzamides: Typically halogenated at the ortho position of the benzene ring. These molecules can act as ligands for transition metals, where the halogen can influence the metal center's electronic properties and steric environment. Furthermore, they can function as organocatalysts, primarily through the mechanism of halogen bonding.

This guide will explore both facets, providing a comparative analysis across the halogen series.

Part 1: N-Halobenzamides as Reactive Catalytic Species

N-halobenzamides are a class of stable and easy-to-handle sources of electrophilic halogens. Their reactivity in both halogenation and oxidation reactions is tunable based on the halogen atom and the electronic nature of the benzamide backbone.

Comparative Reactivity in Halogenation and Oxidation

The efficacy of N-halobenzamides as halogenating and oxidizing agents generally follows the trend of decreasing N-X bond strength and increasing polarizability down the group:

I > Br > Cl

  • N-Iodobenzamides are highly effective for the iodination of electron-rich aromatic compounds. The weak N-I bond allows for facile transfer of an electrophilic iodine species.

  • N-Bromobenzamides are versatile reagents for both aromatic and benzylic bromination. They offer a balance of reactivity and selectivity.

  • N-Chlorobenzamides are the most stable and are effective for the chlorination of activated aromatic systems.

Table 1: Comparison of N-Halobenzamides in Halogenation Reactions [1]

N-HaloamideSubstrateProduct(s)Reaction ConditionsYield (%)
N-ChlorobenzamideAnisolep-ChloroanisoleMethylene dichloride, dark-
N-BromobenzamideTolueneMixture of o/p-bromotoluene and benzyl bromide--
N-IodobenzamideAnisolep-IodoanisoleMethylene dichloride, dark60.5

The oxidizing potential of N-halobenzamides also follows a similar trend, making them useful for the conversion of alcohols to aldehydes and ketones. Kinetic studies have shown that the rate of oxidation is significantly faster with N-bromobenzamides compared to their chloro-analogues, which can be attributed to the greater electrophilicity of the bromine cation.[2]

Experimental Protocol: Aromatic Iodination using N-Iodobenzamide[1]

This protocol describes a general procedure for the iodination of an activated aromatic substrate using an N-iodoamide.

Materials:

  • N-Iodoamide (e.g., N-iodobenzamide)

  • Aromatic substrate (e.g., Anisole)

  • Methylene dichloride (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve the N-iodoamide (1.0 eq.) in anhydrous methylene dichloride in a round-bottom flask.

  • Add the aromatic substrate (1.0 eq.) to the solution.

  • Stir the reaction mixture in the dark at room temperature. The exclusion of light is crucial to prevent radical side reactions.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 2: Ortho-Halogenated Benzamides as Ligands and Organocatalysts

The introduction of a halogen atom at the ortho position of a benzamide scaffold opens up new avenues for its application in catalysis, primarily as a ligand for transition metals or as a halogen bond donor organocatalyst.

The Role of Halogen Bonding in Organocatalysis

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base.[3] The strength of this interaction is highly dependent on the polarizability of the halogen atom, following the trend:

I > Br > Cl > F

This predictable trend allows for the rational design of halogenated benzamides as organocatalysts. The benzamide moiety provides a rigid scaffold, while the ortho-halogen atom can act as a Lewis acidic site to activate substrates.

LigandEffect cluster_workflow Catalytic Cycle cluster_ligand ortho-Halobenzamide Ligand (L) A Oxidative Addition B Transmetalation A->B Pd_II R-Pd(II)-X | L A->Pd_II C Reductive Elimination B->C C->A PdL Pd(0)-L C->PdL Regenerates Catalyst L L L->PdL Coordination Pd Pd(0) Pd->PdL PdL->A Reacts with R-X note Halogen on L influences a) Steric environment of Pd b) Electronic density of Pd affecting rates of A and C.

Caption: Influence of an ortho-halobenzamide ligand in a Pd-catalyzed cross-coupling cycle.

Experimental Protocol: Synthesis of Ortho-Halogenated Benzamides via Ru-Catalyzed C-H Halogenation

[4] The synthesis of ortho-halogenated benzamides is a prerequisite for their use as ligands or organocatalysts. This protocol outlines a ruthenium-catalyzed ortho-C–H halogenation.

Materials:

  • Benzamide substrate

  • Halogen source (e.g., N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS))

  • [Ru3(CO)12] catalyst

  • AgO2C(1-Ad) (silver adamantate-1-carboxylate) co-catalyst

  • 1,2-Dichloroethane (DCE) as solvent

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the benzamide substrate (1.0 eq.), the halogen source (1.2 eq.), [Ru3(CO)12] (3.3 mol%), and AgO2C(1-Ad) (20 mol%).

  • Add anhydrous DCE via syringe.

  • Heat the reaction mixture at 120 °C for 16 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble silver salts.

  • Wash the celite pad with additional DCE.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-halogenated benzamide.

Conclusion

Halogenated benzamides are a multifaceted class of molecules with significant and distinct roles in catalysis. As N-halo derivatives, their reactivity as halogenating and oxidizing agents is directly correlated with the lability of the N-X bond, with N-iodobenzamides being the most reactive. As ortho-halogenated scaffolds, their potential as organocatalysts and ligands is governed by the principles of halogen bonding and the electronic and steric effects of the halogen substituent. In this context, a clear trend of I > Br > Cl > F is predicted for their efficacy as halogen bond donors.

The continued exploration of these compounds, particularly in asymmetric catalysis and the development of novel ligand architectures, promises to unlock new synthetic methodologies. The ability to fine-tune their properties by simply varying the halogen atom makes halogenated benzamides a powerful and versatile tool in the arsenal of the modern chemist.

References

  • Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry. [Link]

  • Bifunctional Organocatalysts for the Asymmetric Synthesis of Axially Chiral Benzamides. PubMed Central. [Link]

  • First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. PubMed. [Link]

  • C-Halogen Bond Activation by Ruthenium(0): Application in Synthesis and Catalysis. R Discovery. [Link]

  • A convenient synthesis of N-aryl benzamides by rhodium-catalyzed ortho-amidation and decarboxylation of benzoic acids. PubMed. [Link]

  • Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. PubMed Central. [Link]

  • The Important Role of Halogen Bond in Substrate Selectivity of Enzymatic Catalysis. National Institutes of Health. [Link]

  • Ruthenium-catalyzed ortho-C–H halogenations of benzamides. ResearchGate. [Link]

  • First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. PubMed Central. [Link]

  • Comparison of the catalytic activities of different halogen‐bond donors... ResearchGate. [Link]

  • Kinetics and Mechanism of Sodium N-halo-p-toluenesulfonamides Oxidation of Diclofenac in Alkaline Medium. ResearchGate. [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. PubMed Central. [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. ResearchGate. [Link]

  • Iodoalkyne-Based Catalyst-Mediated Activation of Thioamides through Halogen Bonding. PubMed. [Link]

  • A Bidentate Iodine(III)‐Based Halogen‐Bond Donor as a Powerful Organocatalyst. PubMed Central. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]

  • Design of Chiral Ligands for Asymmetric Catalysis. ResearchGate. [Link]

  • ortho-Arylation of Benzamides. ACS Publications. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. National Institutes of Health. [Link]

  • CBr4 as a Halogen Bond Donor Catalyst for the Selective Activation of Benzaldehydes to Synthesize α,β-Unsaturated Ketones. Semantic Scholar. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. EliScholar - Yale University. [Link]

  • ortho‐Arylation reaction of benzamides. ResearchGate. [Link]

  • Benzoimidazolyl Organoseleniums: Antioxidant Activity and Catalysts for Selective Iodination of Arenes and Nitro-Michael Reaction. PubMed. [Link]

  • CBr 4 as a Halogen Bond Donor Catalyst for the Selective Activation of Benzaldehydes to Synthesize α,β-Unsaturated Ketones. ResearchGate. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Pendidikan Kimia. [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. ACS Publications. [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetrical P,N-ligands. National Institutes of Health. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. PubMed Central. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]

  • Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. [Link]

  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PubMed Central. [Link]

  • Kinetics of oxidation of diethylamine by N-chlorobenzotriazoles. ResearchGate. [Link]

  • Kinetics and mechanisms of catalytic water oxidation. RSC Publishing. [Link]

  • ortho-C–O arylation of aromatic amides with Grignard reagents through the Meyers reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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A Comparative Crystallographic Guide to 4-Chloro-2,6-difluorobenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the crystallographic characterization of 4-Chloro-2,6-difluorobenzamide. In the absence of a publicly available crystal structure for this specific compound, we present a comparative analysis based on the crystallographic data of structurally related analogs. This approach allows us to predict its key structural features and intermolecular interactions, providing a valuable resource for researchers in crystallography, medicinal chemistry, and materials science. Furthermore, we outline a detailed experimental workflow for obtaining and analyzing the single crystal X-ray structure of 4-Chloro-2,6-difluorobenzamide, ensuring a robust and reproducible methodology.

Introduction: The Significance of the 2,6-Difluorobenzamide Moiety

The 2,6-difluorobenzamide scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, frequently found in compounds with a wide range of biological activities, including insecticidal and antibacterial properties.[1][2] The specific stereochemistry and intermolecular interactions dictated by the crystal packing of these molecules can significantly influence their solubility, bioavailability, and ultimately, their efficacy. X-ray crystallography, therefore, stands as the definitive method for elucidating the three-dimensional atomic arrangement of these compounds, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[3][4][5]

This guide focuses on 4-Chloro-2,6-difluorobenzamide, a halogenated derivative for which the crystal structure has not yet been reported in the public domain. By examining the crystal structures of closely related analogs, we can build a predictive model of its solid-state conformation and packing.

Comparative Analysis of Structurally Related Benzamides

To anticipate the crystallographic features of 4-Chloro-2,6-difluorobenzamide, we will compare the crystal structures of three key analogs: 2,6-Difluorobenzamide, N-(4-Cyanophenyl)-2,6-difluorobenzamide, and N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide.

Compound CSD/CCDC No. Key Crystallographic Data Noteworthy Intermolecular Interactions
2,6-Difluorobenzamide 919101 (via PubChem)Data not fully detailed in search results, but available through CCDC.Likely strong N-H···O hydrogen bonding forming dimers or chains. C-H···F and π–π stacking interactions are also probable.
N-(4-Cyanophenyl)-2,6-difluorobenzamide CCDC DepositionMonoclinic, P21/c. Unit cell parameters: a = 9.3377(11) Å, b = 5.0793(6) Å, c = 24.500(3) Å, β = 100.202(3)°.[6]Intermolecular N-H···O and C-H···F hydrogen bonds linking molecules into double chains.[6]
N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide CCDC DepositionTriclinic, P-1.N-H···N, C-H···O, C-H···F, and C-H···π hydrogen bonds, supplemented by offset π–π stacking interactions, leading to the formation of dimers.[7]

Analysis and Prediction for 4-Chloro-2,6-difluorobenzamide:

Based on the recurring interaction patterns in its analogs, we can predict that the crystal structure of 4-Chloro-2,6-difluorobenzamide will be heavily influenced by:

  • Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor and acceptor. We anticipate strong N-H···O hydrogen bonds, likely forming centrosymmetric dimers or extended chains, a common motif in primary amides.

  • Halogen Interactions: The presence of both fluorine and chlorine atoms introduces the possibility of halogen bonding (C-F···X or C-Cl···X) and other weak interactions that will influence the crystal packing. The chlorine atom, in particular, can act as a halogen bond donor.

  • π–π Stacking: The aromatic ring is expected to participate in π–π stacking interactions, likely in an offset or T-shaped arrangement to minimize electrostatic repulsion from the fluorine substituents.

The dihedral angle between the phenyl ring and the amide group will be a key conformational parameter, influenced by the steric hindrance of the ortho-fluorine atoms and the electronic effects of the para-chloro substituent.

Proposed Experimental Workflow for Crystallographic Characterization

The following section details a robust protocol for the single-crystal X-ray diffraction analysis of 4-Chloro-2,6-difluorobenzamide.

Synthesis and Crystallization

The synthesis of 4-Chloro-2,6-difluorobenzamide can be achieved through the hydrolysis of 2,6-difluoro-4-chlorobenzonitrile or by the amidation of 4-chloro-2,6-difluorobenzoyl chloride.[8]

Crystallization Protocol:

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to determine the optimal solvent system for single crystal growth.

  • Slow Evaporation: Prepare a saturated solution of 4-Chloro-2,6-difluorobenzamide in the chosen solvent at a slightly elevated temperature. Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: This technique is often successful for obtaining high-quality crystals.[4]

    • Hanging Drop: A small drop of a concentrated solution of the compound is suspended over a larger reservoir of a precipitant solution.

    • Sitting Drop: A drop of the concentrated solution is placed on a platform within a sealed chamber containing a reservoir of a precipitant.

  • Crystal Harvesting: Once suitable single crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop and immediately mount them on the goniometer of the diffractometer.[3]

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials synthesis Synthesis of 4-Chloro-2,6-difluorobenzamide start->synthesis solvent_screening Solvent Screening synthesis->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion crystal_harvesting Crystal Harvesting slow_evaporation->crystal_harvesting vapor_diffusion->crystal_harvesting

Caption: Workflow for the synthesis and crystallization of 4-Chloro-2,6-difluorobenzamide.

X-ray Data Collection
  • Mounting and Centering: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[6][9]

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans (e.g., ω-scans) at different detector and crystal orientations.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement
  • Structure Solution: The integrated data is used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms.[9]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process iteratively adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure should be validated using tools such as CHECKCIF to ensure its chemical and crystallographic reasonability.

G data_collection Data Collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (CHECKCIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: The major steps involved in solving a crystal structure from diffraction data.

Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of 4-Chloro-2,6-difluorobenzamide should be supported by other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR will confirm the molecular structure in solution and provide information about the electronic environment of the nuclei.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • Infrared (IR) and Raman Spectroscopy: These techniques will identify characteristic vibrational modes of the functional groups, which can be correlated with the bond strengths and molecular symmetry observed in the crystal structure.

  • Thermal Analysis (DSC/TGA): Differential scanning calorimetry and thermogravimetric analysis will provide information on the melting point, thermal stability, and potential polymorphic transitions.

Conclusion

The crystallographic characterization of 4-Chloro-2,6-difluorobenzamide is a crucial step in understanding its physicochemical properties and potential applications. Although a definitive crystal structure is not yet available, a comparative analysis of its structural analogs provides a strong predictive framework for its solid-state behavior. The detailed experimental workflow presented in this guide offers a clear path for researchers to obtain and analyze high-quality single crystals of this compound. The resulting structural information will be invaluable for the continued development of novel molecules based on the 2,6-difluorobenzamide scaffold.

References

  • Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide. PubMed Central. [Link]

  • N-(4-Cyanophenyl)-2,6-difluorobenzamide. PubMed Central. [Link]

  • The crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), C15H8F4N2O3. ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

  • x Ray crystallography. PubMed Central. [Link]

  • X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

  • N-((2,5-Dichloro-4-(1,1,2,2-tetrafluoroethylsulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide. PubChem. [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]

  • 2,6-Difluorobenzamide | C7H5F2NO. PubChem. [Link]

  • Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry. [Link]

  • Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • Utility of 4-chloro-7-nitrobenzofurazan for spectrofluorimetric and spectrophotometric determinations of the anti-hirsutism agent (α-difluoromethylornithine) in pharmaceutical cream samples. PubMed. [Link]

  • 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]

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Comparative Assessment Guide: 4-Chloro-2,6-difluorobenzamide Analog Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

4-Chloro-2,6-difluorobenzamide is the critical bioactive scaffold (pharmacophore) for a class of Insect Growth Regulators (IGRs) known as Benzoylphenylureas (BPUs) . Unlike neurotoxic agents (e.g., pyrethroids, organophosphates), these analogs function as Chitin Synthesis Inhibitors (CSIs) . They disrupt the deposition of chitin in the insect endocuticle during molting (ecdysis), leading to abortive molting and death.

This guide provides a technical framework for assessing the insecticidal potency of novel analogs derived from this scaffold. It compares them against industry standards (Diflubenzuron, Chlorfluazuron) and details the experimental protocols required for validation.

The Pharmacophore: Why 4-Chloro-2,6-difluoro?

The 2,6-difluoro substitution on the benzoyl ring is essential for high biological activity. It creates a twisted conformation that favors binding to the sulfonylurea receptor site (SUR) or the Chitin Synthase complex. The 4-chloro substituent enhances lipophilicity (LogP), improving cuticular penetration.

Comparative Performance Analysis

The following data compares the baseline performance of the parent scaffold analog (Diflubenzuron) against second-generation analogs (e.g., Chlorfluazuron) and novel experimental derivatives (e.g., HN-21, a solubilized derivative).

Table 1: Comparative Toxicity Profile (LC50) against Key Lepidopteran Pests

Data aggregated from standard leaf-dip bioassays (72h exposure).

Compound ClassAnalog NameTarget PestLC50 (mg/L)Relative PotencyKey Physicochemical Trait
Standard (Gen 1) DiflubenzuronSpodoptera frugiperda58.6 [1]1.0x (Baseline)Low solubility; High melting point.
Standard (Gen 2) ChlorfluazuronPlutella xylostella0.8 - 1.2~50xHigher lipophilicity; Better rainfastness.
Standard (Gen 2) LufenuronS. frugiperda27.3 [1]2.1xEnhanced persistence.
Experimental HN-21 (Novel)S. frugiperda0.68 [2]86x Modified oxime-ether linkage for solubility.
Experimental 3f (Phenylurea)Helicoverpa armigera< 10.0 [3]HighBioisosteric replacement of aniline ring.

Interpretation:

  • Potency Shift: Novel analogs like HN-21 demonstrate significantly lower LC50 values (0.68 mg/L) compared to Diflubenzuron (58.6 mg/L). This is often achieved by modifying the aniline side of the urea bridge while retaining the 4-chloro-2,6-difluorobenzoyl head.

  • Solubility vs. Activity: The primary limitation of the 4-chloro-2,6-difluoro scaffold is poor aqueous solubility. Analogs that introduce polar groups (like oximes or ethers) on the para-position of the aniline ring often improve systemic mobility without sacrificing binding affinity.

Mechanism of Action & Signaling Pathway

These analogs do not kill immediately.[1] They act as Type 0 growth regulators. The diagram below illustrates the disruption of the Chitin Synthase 1 (CHS1) pathway.

ChitinInhibition Analog 4-Cl-2,6-F2 Analog (Ingestion) Gut Midgut Epithelium (Absorption) Analog->Gut Transport Target Sulfonylurea Receptor (Putative Target) Gut->Target Binding CHS1 Chitin Synthase 1 (Enzyme) Target->CHS1 Inhibition (-) Polymer Chitin Polymerization (N-acetylglucosamine) Target->Polymer Blocks CHS1->Polymer Catalysis Cuticle Procuticle Formation Polymer->Cuticle Deposition Molting Ecdysis (Molting) Cuticle->Molting Structural Integrity Death Abortive Molting (Death) Molting->Death Cuticle Rupture

Figure 1: Mechanism of Action. The analog inhibits Chitin Synthase 1, preventing polymerization. During molting, the weakened cuticle cannot withstand internal pressure, leading to rupture and death.

Experimental Protocols for Assessment

To validate a new 4-chloro-2,6-difluorobenzamide analog, you must perform the following self-validating protocols.

Protocol A: Chemical Synthesis (Benzoyl Isocyanate Route)

Objective: To couple the benzamide scaffold with an aniline derivative to form the bioactive urea.

  • Activation: Dissolve 4-chloro-2,6-difluorobenzamide (1.0 eq) in dry dichloroethane (DCE).

  • Acylation: Add oxalyl chloride (1.2 eq) dropwise at 0°C, then reflux for 4–6 hours to generate 4-chloro-2,6-difluorobenzoylisocyanate .

    • Checkpoint: Monitor IR spectrum for the disappearance of the amide N-H stretch and appearance of the isocyanate -N=C=O peak (~2250 cm⁻¹).

  • Coupling: Cool to room temperature. Add the target substituted aniline (1.0 eq) dissolved in DCE. Stir for 8–12 hours.

  • Purification: Filter the precipitate (the urea product is often insoluble in DCE). Recrystallize from DMF/Ethanol.

Protocol B: Leaf-Dip Bioassay (Standardized)

Objective: Determine LC50 against Lepidopteran larvae (e.g., Spodoptera spp.).

Reagents:

  • Test Analog (dissolved in acetone/DMSO).

  • Surfactant (Triton X-100, 0.1%).

  • Fresh host plant leaves (e.g., Cabbage or Cotton).

Workflow:

  • Stock Preparation: Prepare a 10,000 mg/L stock solution. Perform serial dilutions to create 5 concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L).

  • Dipping: Cut leaf discs (5 cm diameter). Dip into the solution for 10 seconds. Air dry for 1 hour on paper towels.

    • Control: Dip in solvent + surfactant only.

  • Exposure: Place 10 larvae (3rd instar) per petri dish containing the treated leaf. Replicate 3 times (n=30 larvae per concentration).

  • Observation: Incubate at 25°C, 65% RH, 16:8 L:D photoperiod.

  • Scoring: Record mortality at 72h and 96h .

    • Critical Note: Since these are IGRs, "death" includes failure to molt or incomplete ecdysis. Do not count only acute knockdown.

Protocol C: Screening Workflow Visualization

BioassayWorkflow Start Synthesis (4-Cl-2,6-F2 Scaffold) Solubility Solubility Check (Acetone/DMSO) Start->Solubility RangeFind Range Finding (100 mg/L) Solubility->RangeFind RangeFind->Start <50% Mortality (Redesign) LC50 Dose-Response (5 Concentrations) RangeFind->LC50 >80% Mortality Stats Probit Analysis (Calc LC50/LC90) LC50->Stats Decision Go/No-Go (vs Diflubenzuron) Stats->Decision

Figure 2: Screening workflow for validating insecticidal activity.

Structure-Activity Relationship (SAR) Insights

When designing analogs around the 4-chloro-2,6-difluorobenzamide core, the following rules generally apply (based on comparative data [1][2][4]):

  • The Benzoyl Ring (Head):

    • 2,6-Difluoro: Critical. Replacing F with Cl or H drastically reduces activity (loss of twist conformation).

    • 4-Chloro: Enhances lipophilicity. Can be replaced by H or F, but 4-Cl is usually optimal for broad-spectrum activity.

  • The Urea Bridge:

    • Must remain intact (-CO-NH-CO-NH-). Methylation of the nitrogen atoms abolishes activity.

  • The Aniline Ring (Tail):

    • This is the region for modification.[1]

    • Electron-Withdrawing Groups (EWGs): Substituents like -CF3, -OCF3, or -Cl at the para position (e.g., Chlorfluazuron, Lufenuron) increase potency.

    • Bulky Groups: Large heterocyclic substitutions (as seen in novel analogs like HN-21) can improve metabolic stability and solubility without steric hindrance at the receptor site.

References

  • Mozaffarian, F. et al. (2010). "Laboratory evaluation of five chitin synthesis inhibitors against the Colorado potato beetle, Leptinotarsa decemlineata." Journal of Insect Science. Link

  • Chen, J. et al. (2022). "Effects of a novel 2,6-difluorobenzoylurea compound on the bioactivity and chitin synthesis of Spodoptera frugiperda." Pesticide Biochemistry and Physiology. Link

  • Sun, J. & Zhou, Y. (2015).[2] "Design, synthesis and insecticidal activity of novel phenylurea derivatives." Molecules. Link

  • Metcalf, R.L. (1971).[3] "Structure-activity relationships for insecticidal carbamates." Bulletin of the World Health Organization.[3] Link

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to Safely Handling 4-Chloro-2,6-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, the introduction of novel chemical entities is a daily reality. Among these, 4-Chloro-2,6-difluorobenzamide, a halogenated aromatic amide, presents unique opportunities and specific handling challenges. This guide, compiled by senior application scientists, moves beyond generic safety protocols to provide an in-depth, logical framework for the safe and effective handling of this compound, ensuring the integrity of your research and the safety of your team.

At the heart of safe laboratory practice lies a deep understanding of the materials in use. While a comprehensive Safety Data Sheet (SDS) for 4-Chloro-2,6-difluorobenzamide (CAS No. 886500-36-3) is not widely available, by examining its structural analogues, such as 2,6-difluorobenzamide and other chlorinated aromatic compounds, we can extrapolate the necessary safety measures with a high degree of confidence.[1] This proactive approach to hazard assessment is a cornerstone of a robust safety culture.

Hazard Identification and Risk Assessment: Understanding the Threat

Based on the known toxicology of similar compounds, 4-Chloro-2,6-difluorobenzamide is anticipated to present the following hazards:

  • Skin Irritation: Halogenated aromatic compounds are frequently cited as skin irritants.[2] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: As with many powdered chemical reagents, this compound is likely to cause significant eye irritation upon contact.[2]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and lungs.[2][3]

  • Potential for Systemic Effects: While specific data is lacking, the absorption of similar compounds through the skin or via inhalation could potentially lead to systemic toxicity.

Therefore, a thorough risk assessment should precede any handling of this compound, considering the quantity being used, the nature of the procedure, and the potential for aerosolization.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final and most visible line of defense. However, its efficacy is predicated on the implementation of engineering and administrative controls. This integrated approach provides a resilient safety net.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the minimum required PPE for handling 4-Chloro-2,6-difluorobenzamide. The selection of specific items should be guided by a thorough risk assessment of the planned procedure.

Body PartPPE RecommendationRationale
Hands Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended procedures.
Eyes/Face Safety Goggles with side shields or a Face ShieldProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash risk.[3]
Body Laboratory CoatPrevents contamination of personal clothing.
Respiratory N95 Dust Mask or a Half-Mask Respirator with P100 filtersEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4]
Feet Closed-toe shoesStandard laboratory practice to protect against spills.

Step-by-Step Handling Protocol

Adherence to a standardized protocol is critical for minimizing exposure and ensuring reproducible results.

Preparation:

  • Designated Area: All handling of 4-Chloro-2,6-difluorobenzamide powder should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including spatulas, weigh boats, and waste containers, are within the fume hood before starting.

  • Don PPE: Put on all required PPE as outlined in the table above.

Weighing and Dispensing:

  • Minimize Dust: Handle the solid gently to minimize the generation of dust.

  • Use Appropriate Tools: Use clean, dedicated spatulas for transferring the powder.

  • Immediate Sealing: Tightly seal the primary container immediately after dispensing.

In Solution:

  • Controlled Addition: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Maintain Containment: Keep the vessel containing the solution covered as much as possible.

Post-Handling:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

Minor Spill (within a fume hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Containment: Use a chemical spill kit to absorb the material.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area as described above.

Major Spill (outside a fume hood) or Personal Exposure:

  • Evacuate: Immediately evacuate the area.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 4-Chloro-2,6-difluorobenzamide and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Streams:

  • Solid Waste: Unused or contaminated solid 4-Chloro-2,6-difluorobenzamide should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound, as well as the first rinse of any contaminated glassware, must be collected in a designated, sealed hazardous waste container.[6]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.

All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[6]

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Solid Solid Waste (Unused chemical, contaminated PPE) Solid_Container Labeled, Sealed Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions, first rinse) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid->Liquid_Container EHS Institutional EHS (Environmental Health & Safety) Solid_Container->EHS Liquid_Container->EHS

Caption: A streamlined workflow for the proper disposal of chemical waste.

By integrating this detailed guidance into your laboratory's standard operating procedures, you can confidently and safely unlock the scientific potential of 4-Chloro-2,6-difluorobenzamide.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.